2-Fluoropyridine-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBZJJAGLSBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382635 | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401815-98-3 | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-4-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1] The presence of a fluorine atom on the pyridine (B92270) ring can modulate the electronic properties, reactivity, and pharmacokinetic profile of resulting compounds, making it a valuable moiety in drug design and the development of targeted therapies.[1][2] This guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for their determination, and illustrates a key synthetic workflow.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C5H5BFNO2 | [3][4] |
| Molecular Weight | 140.91 g/mol | [3][4] |
| Melting Point | ~195°C (with decomposition) | [4] |
| Boiling Point | 326.8 ± 52.0 °C (Predicted) | |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |
| pKa | 6.51 ± 0.10 (Predicted) | |
| Solubility | Soluble in Methanol (B129727) | |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Detailed experimental methodologies for the determination of key physical properties of this compound are outlined below. While specific experimental data for this compound is not extensively published in primary literature, the following represents standard and robust protocols for boronic acids.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C/min initially.
-
Within 20 °C of the expected melting point (~195 °C), the heating rate is reduced to 1-2 °C/min to ensure thermal equilibrium.
-
The temperature at which the first liquid droplet is observed is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range from onset to completion.
Solubility Determination (Shake-Flask Method)
The solubility of this compound in a given solvent can be quantitatively determined using the shake-flask method, a widely accepted protocol.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle.
-
A sample of the supernatant is carefully removed and filtered through a fine-pore membrane filter to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations of the compound.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the boronic acid functionality can be determined by potentiometric titration.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is placed in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution using a precision burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Synthetic Workflow
The synthesis of this compound is a critical process for its application in research and development. A common synthetic route involves the lithiation of a halogenated pyridine precursor followed by reaction with a borate (B1201080) ester. The following diagram illustrates a typical experimental workflow for its synthesis.
Caption: A representative multi-step synthesis workflow for this compound.
References
A Comprehensive Technical Guide to 2-Fluoropyridine-4-boronic acid (CAS: 401815-98-3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document consolidates essential physicochemical data, safety information, detailed experimental protocols for its synthesis, and its significant applications, particularly in the realm of drug discovery.
Physicochemical and Safety Data
This compound is a solid, white to almost white powder or crystal.[1][2][3] Its unique structural features make it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 401815-98-3 | [1] |
| Molecular Formula | C5H5BFNO2 | [1][2] |
| Molecular Weight | 140.91 g/mol | [1] |
| Melting Point | ca. 195°C | [3] |
| Boiling Point | 326.8±52.0 °C (Predicted) | [3] |
| Density | 1.34±0.1 g/cm3 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to pale cream to pale yellow powder | [2] |
| pKa | 6.51±0.10 (Predicted) | [3] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation.[4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] | [4][5] |
| H319: Causes serious eye irritation.[4][5] | P264: Wash thoroughly after handling.[4] | [4] |
| H335: May cause respiratory irritation.[4] | P271: Use only outdoors or in a well-ventilated area.[4] | [4] |
| - | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | [4] |
| - | P302+P352: IF ON SKIN: Wash with soap and water.[4] | [4] |
| - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[4] | [4] |
| - | P403+P233: Store in a well ventilated place. Keep container tightly closed.[4] | [4] |
| - | P405: Store locked up.[4] | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is a detailed method starting from 4-bromo-2-fluoropyridine (B161659).[6]
Experimental Protocol: Synthesis from 4-bromo-2-fluoropyridine
Materials:
-
4-bromo-2-fluoropyridine
-
Triisopropyl borate (B1201080)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexane)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol) in a solvent mixture of anhydrous toluene and THF (4:1 ratio, 250 mL).[6]
-
Cool the reaction mixture to -78 °C.[6]
-
Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.[6]
-
After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.[6]
-
Gradually warm the reaction mixture to -20 °C over a period of 1 hour.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent to confirm the consumption of the starting material.[6]
-
Once the reaction is complete, acidify the mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.[6]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (150 mL) and water (150 mL).[6]
-
Separate the organic layer and wash it sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid (22.0 g, 91% yield).[6]
Applications in Research and Development
This compound is a pivotal intermediate in the synthesis of complex organic molecules, with significant applications in several fields.
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[7] Its incorporation into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. Boronic acids, in general, have gained prominence in medicinal chemistry, as exemplified by the FDA-approved drug bortezomib.[8] The boronic acid moiety can act as a pharmacophore, engaging in unique interactions with biological targets.[8]
Organic Synthesis
The primary application of this compound in organic synthesis is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. The fluorine substituent on the pyridine (B92270) ring can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in these coupling reactions.
Material Science and Agrochemicals
Beyond pharmaceuticals, this compound is utilized in the development of advanced materials, including polymers and coatings, where its specific chemical properties are advantageous.[7] It also finds applications in the synthesis of agrochemicals, contributing to the creation of effective pesticides and herbicides.[7]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some sources recommend refrigeration or storage in a freezer under an inert atmosphere at -20°C.[3][11] It is incompatible with strong oxidizing agents.[11]
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic techniques. Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are available from various suppliers and in the literature to confirm the structure and purity of the compound.[12][13]
This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. For further detailed information, consulting the cited sources is recommended.
References
- 1. This compound AldrichCPR | 401815-98-3 [sigmaaldrich.cn]
- 2. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound(401815-98-3) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Synthesis of 2-Fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine (B161659), a key transformation for accessing a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic protocol, quantitative data, and experimental workflows to support researchers in their scientific endeavors.
Introduction
This compound is a valuable synthetic intermediate widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 2-fluoropyridin-4-yl moiety into complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the target compounds, including their metabolic stability, pKa, and binding affinity to biological targets. This guide focuses on a common and efficient method for the preparation of this compound via a lithiation-borylation reaction of 4-bromo-2-fluoropyridine.
Synthetic Pathway
The synthesis of this compound from 4-bromo-2-fluoropyridine is typically achieved through a lithium-halogen exchange followed by borylation with a trialkyl borate (B1201080). The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.
An In-depth Technical Guide to the Stability and Storage of 2-Fluoropyridine-4-boronic Acid
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. 2-Fluoropyridine-4-boronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making its stability a critical factor in its application.[1] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and protocols for stability assessment.
Core Stability Profile and Handling
This compound is a solid, typically a white to pale cream or yellow powder.[2] Like many boronic acids, especially heterocyclic derivatives, it is sensitive to environmental factors. The primary concerns for the stability of this compound are moisture, air (oxygen), light, and heat.[3][4][5] Exposure to these can lead to degradation, impacting its purity and reactivity.
Key Handling Precautions:
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, safety goggles, and a lab coat.[4][7][8]
-
Avoid Contamination: Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[4][5]
-
Electrostatic Discharge: Take measures to prevent the buildup of electrostatic charge, especially when handling large quantities.[9]
Recommended Storage Conditions
Proper storage is crucial to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommended Condition | Rationale and References |
| Temperature | Store refrigerated (-20°C to 8°C). | To minimize thermal degradation and slow down potential decomposition reactions.[3][9] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and degradation from atmospheric moisture.[3] |
| Container | Keep in a tightly sealed, opaque container. | To protect from moisture and light.[3][6][7] Containers should be carefully resealed after opening.[9] |
| Moisture | Store in a dry, well-ventilated place. The compound is moisture-sensitive. | Boronic acids can dehydrate to form boroxines or undergo hydrolysis, affecting their reactivity.[10] |
| Light | Protect from light. | Exposure to light can potentially catalyze degradation reactions.[4] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the instability of 2-heterocyclic boronic acids is a known issue.[11] The primary degradation pathways are believed to be protodeboronation, oxidation, and polymerization.[11]
-
Protodeboronation: This is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding parent heterocycle (2-fluoropyridine in this case). This process can be accelerated by moisture and acidic or basic conditions.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of air, leading to the formation of the corresponding phenol (B47542) (2-fluoro-4-hydroxypyridine) and boric acid.
-
Polymerization/Anhydride Formation: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of boroxines can complicate stoichiometry in reactions.
The following diagram illustrates a potential degradation pathway for this compound.
Caption: Potential degradation routes for this compound.
Experimental Protocol for Stability Assessment
To ensure the quality of this compound for sensitive applications, a stability assessment can be performed. The following is a generalized protocol.
Objective: To assess the stability of this compound under various stress conditions over time.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers (pH 4, 7, 9)
-
Forced degradation equipment (oven, UV lamp)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Reference standard of this compound
Methodology:
-
Initial Analysis (Time Zero):
-
Perform an initial analysis of the this compound sample to determine its initial purity. This will serve as the baseline.
-
Use a validated HPLC method to quantify the parent compound and any existing impurities.
-
-
Sample Preparation and Storage:
-
Aliquot the boronic acid into several vials.
-
Expose the vials to different stress conditions:
-
Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Stress: Expose samples to UV light.
-
Humidity Stress: Store samples in a humidity chamber (e.g., 75% RH).
-
Solution Stability: Prepare solutions of the boronic acid in different buffers (acidic, neutral, basic) and solvents relevant to its use.
-
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove a sample from each stress condition.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
If possible, identify the major degradation products by techniques such as LC-MS.
-
Plot the degradation profiles to understand the rate of degradation under different conditions.
-
The following diagram illustrates the experimental workflow for a stability study.
Caption: Workflow for assessing the stability of this compound.
By adhering to the recommended storage and handling conditions and being aware of the potential degradation pathways, researchers can ensure the integrity of this compound, leading to more reliable and successful synthetic outcomes. For critical applications, conducting a stability study is a prudent measure to validate the quality of the reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H27630.06 [thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and material science.
Core Chemical Properties
This compound is an organoboron compound valued for its utility in cross-coupling reactions. The presence of a fluorine atom on the pyridine (B92270) ring enhances its electronic properties, influencing reactivity and selectivity in various chemical transformations.
Data Summary: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| Molecular Formula | C5H5BFNO2 | [1][2][3][4] |
| Molecular Weight | 140.91 g/mol | [1][2][3] |
| CAS Number | 401815-98-3 | [1][3][4] |
| IUPAC Name | (2-fluoropyridin-4-yl)boronic acid | [4] |
| Appearance | White to pale cream or pale yellow powder | [4] |
| Purity | Typically ≥94.0% - 97% | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective utilization in research and development.
2.1. Synthesis of this compound
A common synthetic route involves the borylation of 4-bromo-2-fluoropyridine (B161659).[6]
Materials and Reagents:
-
4-bromo-2-fluoropyridine
-
Triisopropyl borate (B1201080)
-
n-Butyllithium (2.5 M in hexane)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF.
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Gradually warm the reaction to -20 °C over a period of 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6]
2.2. Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[7][8]
General Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., potassium carbonate, 2.0 eq).[8]
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a suitable solvent (e.g., 1,4-dioxane (B91453) and water).[8]
-
Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Key Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable tool in several scientific disciplines.[7]
-
Pharmaceutical Development : It serves as a critical building block in the synthesis of complex pharmaceutical compounds.[7] The incorporation of the 2-fluoropyridine (B1216828) moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[9] It is particularly noted for its use in developing drugs for neurological disorders and in cancer research.[7]
-
Organic Synthesis : Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating complex organic molecules and biaryl structures efficiently.[7][8]
-
Material Science : The compound is also utilized in the creation of advanced materials, such as polymers and coatings, where its specific chemical properties are advantageous.[7]
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound | 401815-98-3 [chemicalbook.com]
- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Boronic Acids: Versatile Building Blocks in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in organic synthesis, medicinal chemistry, and materials science.[1][2] First synthesized in 1860 by Edward Frankland, their stability, low toxicity, and versatile reactivity have propelled them to the forefront of modern chemical research.[3][4] This technical guide provides a comprehensive overview of boronic acids, detailing their synthesis, key reactions, and diverse applications, with a focus on practical experimental protocols and quantitative data to aid researchers in their effective utilization.
Core Properties and Synthesis
Boronic acids act as mild Lewis acids due to the electron-deficient nature of the boron atom.[3][5] This property is central to their reactivity, particularly their ability to form reversible covalent bonds with diols, a characteristic exploited in sensor technology.[3][6] They are generally stable, crystalline solids with high melting points, and many are commercially available.[3]
The synthesis of boronic acids can be achieved through several reliable methods, primarily involving the reaction of organometallic reagents with borate (B1201080) esters.[4]
Experimental Protocol: General Synthesis of Arylboronic Acids
A common and robust method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with trialkyl borate followed by acidic hydrolysis.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triisopropyl borate (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Activate magnesium turnings in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating.
-
After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Slowly add triisopropyl borate to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Key Applications in Organic Synthesis
Boronic acids are cornerstone reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is most prominently showcased in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed cross-coupling of boronic acids with organic halides or triflates, known as the Suzuki-Miyaura reaction, is a powerful method for the synthesis of biaryls, vinylarenes, and polyenes.[7][8] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields under different conditions for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85 |
| PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF | 90 | 88 |
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine, alcohol, or thiol.[2] This reaction is advantageous as it can often be performed under mild conditions, open to the air, and at room temperature.[2][11]
The following procedure details the N-arylation of imidazole (B134444) with phenylboronic acid.[12]
Materials:
-
Phenylboronic acid (1.2 equiv)
-
Imidazole (1.0 equiv)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%)
-
Pyridine (B92270) (2.0 equiv)
Procedure:
-
In a flask, dissolve phenylboronic acid, imidazole, and copper(II) acetate in dichloromethane.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated imidazole.
The yield of the Chan-Lam coupling is influenced by the copper source, solvent, and the nature of the nucleophile. The table below presents data for the coupling of phenylboronic acid with various nucleophiles.
| Nucleophile | Copper Source (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | DCM | 25 | 85 |
| Phenol | Cu(OAc)₂ (10) | DCM | 25 | 90 |
| Imidazole | Cu(OTf)₂ (8) | Methanol | 25 | >95 |
| Benzylamine | CuI (10) | DMF | 100 | 78 |
Boronic Acids in Medicinal Chemistry and Drug Development
The unique properties of boronic acids have led to their increasing use in medicinal chemistry.[1] The boron atom in boronic acid-containing drugs can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes, leading to potent and selective inhibition.[3]
A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[1] The boronic acid moiety is crucial for its mechanism of action, forming a tetrahedral intermediate with the N-terminal threonine of the 20S proteasome.
Other FDA-approved boronic acid drugs include Vaborbactam, a β-lactamase inhibitor, and Ixazomib, another proteasome inhibitor.[1] The growing number of boronic acid-based drugs in clinical trials highlights the significance of this compound class in modern drug discovery.[13]
Boronic Acids as Chemical Sensors
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application as chemical sensors, particularly for carbohydrates like glucose. This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, the latter of which binds more strongly to diols.[3]
Fluorescent boronic acid-based sensors are designed with a fluorophore appended to the boronic acid. Upon binding to a diol, changes in the electronic properties of the boron atom can modulate the fluorescence of the reporter, leading to a detectable signal.
Experimental Protocol: Fluorescent Glucose Sensing
This protocol outlines a general procedure for detecting glucose using a fluorescent boronic acid probe.[13]
Materials:
-
Fluorescent boronic acid probe stock solution (e.g., in DMSO)
-
Phosphate (B84403) buffer solution (pH 7.4)
-
Glucose stock solution of known concentration
-
Fluorometer
Procedure:
-
Prepare a series of glucose solutions of varying concentrations in the phosphate buffer.
-
To each solution, add a small, constant amount of the fluorescent boronic acid probe stock solution.
-
Incubate the solutions at a constant temperature for a set period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the fluorescence intensity versus the glucose concentration to generate a calibration curve.
-
The concentration of glucose in an unknown sample can be determined by measuring its fluorescence under the same conditions and interpolating from the calibration curve.
Conclusion
Boronic acids are remarkably versatile and powerful building blocks in organic chemistry. Their unique reactivity, stability, and low toxicity have established them as essential reagents in a wide array of synthetic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Beyond their role in synthesis, their application in medicinal chemistry as enzyme inhibitors and in the development of chemical sensors continues to expand. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge needed to effectively harness the potential of boronic acids in their scientific endeavors. As research continues to uncover new facets of their chemistry, the importance of boronic acids in advancing the fields of chemistry, biology, and medicine is set to grow even further.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Ascendant Trajectory of Halopyridinylboronic Acids: A Technical Primer on Synthesis and Application
For Immediate Release
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities serves as a cornerstone for innovation. Among these, halopyridinylboronic acids have emerged as a class of compounds with significant potential, primarily as versatile building blocks in the synthesis of complex molecules and as active pharmacophores. This technical guide provides an in-depth exploration of the discovery and synthesis of novel halopyridinylboronic acids, offering detailed experimental protocols and summarizing key quantitative data for researchers, scientists, and professionals in drug development.
Discovery and Strategic Importance
Halopyridinylboronic acids are heterocyclic organoboron compounds that have garnered considerable attention due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for further functionalization, making these compounds highly valuable in the generation of diverse chemical libraries for drug screening.
Core Synthetic Methodologies
The primary route for the synthesis of novel halopyridinylboronic acids involves a regioselective halogen-metal exchange reaction, followed by borylation. The choice of organolithium reagent and reaction conditions is critical for achieving high regioselectivity and yields.
A prevalent method employs the use of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to induce a halogen-metal exchange on a dihalopyridine precursor at low temperatures. This is followed by quenching the resulting lithiated intermediate with a trialkyl borate (B1201080), such as triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis then yields the desired halopyridinylboronic acid.
General Synthetic Workflow
The synthesis of halopyridinylboronic acids can be conceptually broken down into a few key stages, as illustrated in the workflow diagram below.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of representative halopyridinylboronic acids, showcasing the efficiency of the described synthetic routes.
| Compound Name | Starting Material | Reagents | Yield (%) | Reference |
| 2-Pyridineboronic acid | 2-Bromopyridine (B144113) | n-BuLi, Triisopropyl borate | 81 | [1] |
| Pyridine-4-boronic acid | 4-Bromopyridine (B75155) | n-BuLi, Trimethyl borate | 65 | [2] |
| (2-Fluoropyridin-4-yl)boronic acid | 4-Bromo-2-fluoropyridine | n-BuLi, Triisopropyl borate | 91 | [3] |
Detailed Experimental Protocols
Synthesis of 2-Pyridineboronic Acid[1]
To a solution of 2-bromopyridine (10 mmol) and triisopropyl borate (20 mmol) in a mixture of anhydrous toluene (B28343) (14 mL) and THF (7 mL) at -30 °C under a nitrogen atmosphere, a 1.6 M solution of n-butyllithium in hexane (B92381) (10 mmol) is added dropwise. The reaction mixture is stirred at -30 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the slow addition of concentrated hydrochloric acid (1 mL). The mixture is then poured into ice water, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with 5% brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford 2-pyridineboronic acid.
Synthesis of Pyridine-4-boronic Acid[2]
Under an argon atmosphere, 4-bromopyridine (10 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (40 mL) and cooled to -78 °C. A 2.2 M solution of n-butyllithium in hexanes (11 mmol) is added dropwise, and the reaction is stirred for 1 hour at -78 °C. Trimethyl borate (4 mL) is then added, and the mixture is stirred for an additional hour at low temperature before being allowed to warm to room temperature overnight. The reaction is quenched with 2 M hydrochloric acid, and the product is purified by recrystallization from n-hexane.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of halopyridinylboronic acids is their use in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyridines. This reaction is a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.
General Protocol for Suzuki-Miyaura Coupling[4]
A mixture of the aryl halide (1 mmol), the halopyridinylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.5 mol%), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene or a mixture of DME and water) is stirred at elevated temperature (typically 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.
Biological Significance and Future Directions
While the primary role of novel halopyridinylboronic acids has been as synthetic intermediates, the broader class of boronic acids has shown significant biological activity. Boronic acid derivatives are known to be potent enzyme inhibitors, with bortezomib, a proteasome inhibitor, being a notable example in cancer therapy. Research has also explored heterocyclic boronic acids as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance.[4]
The potential for halopyridinylboronic acids to act as inhibitors of key biological targets is an active area of research. The boron atom's ability to form reversible covalent bonds with active site serine or threonine residues in enzymes makes this class of compounds particularly interesting for the design of novel therapeutics.
The continued exploration of the synthesis and biological evaluation of novel halopyridinylboronic acids holds significant promise for the future of drug discovery. The development of more efficient and selective synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Fluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the pyridine (B92270) nitrogen significantly influences the electronic properties of the molecule, making it an attractive component for creating novel compounds with desirable pharmacokinetic and physicochemical properties. These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, a summary of typical reaction conditions, and an example of its application in the development of kinase inhibitors.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol may require optimization depending on the specific aryl halide used.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Reaction Setup and Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Representative Reaction Conditions
The optimal conditions for the Suzuki coupling of this compound can vary depending on the coupling partner. The following table summarizes typical conditions reported for the coupling of similar fluorinated pyridine derivatives.[1][2][3]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (electron-rich) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |
| Aryl Bromide (electron-poor) | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Toluene | 110 | 8 | 80-98 |
| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 60-85 |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | n-Butanol | 100 | 18 | 70-90 |
Application in Drug Discovery: p38 MAPK Inhibition
Substituted fluoropyridines are key structural motifs in many biologically active molecules. For instance, compounds bearing a 4-aryl-2-fluoropyridine scaffold have been investigated as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a significant target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5]
The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory cascade.[6]
Below is a diagram illustrating the general experimental workflow for a Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
The following diagram illustrates the simplified p38 MAPK signaling pathway and the inhibitory action of a representative fluoropyridine-containing drug.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the reagents, especially the boronic acid, is critical. Protodeboronation (loss of the boronic acid group) can be a significant side reaction; using anhydrous conditions or more stable boronic esters can sometimes mitigate this issue.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. Ensure that the catalyst has not deactivated; using a fresh batch of catalyst can be beneficial.
-
Side Products: Homocoupling of the boronic acid can be a common side reaction. This is often promoted by the presence of oxygen, so ensuring a thoroughly inert atmosphere is crucial.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoropyridine-4-boronic acid with various aryl and heteroaryl halides. This key transformation is instrumental in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner is of particular interest due to the prevalence of the fluoropyridine motif in medicinal chemistry. The fluorine substituent can significantly influence the electronic properties, metabolic stability, and binding affinity of drug candidates. However, the cross-coupling of heteroaryl boronic acids, such as this compound, can be challenging due to issues like protodeboronation under basic reaction conditions. This document outlines optimized protocols and reaction conditions to facilitate successful and efficient coupling reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound) is activated by a base, forming a boronate species. This species then transfers the 2-fluoropyridinyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Components and Considerations
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine (B1218219) ligands. The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. Common examples include triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can also influence the rate of protodeboronation.
-
Solvent: Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water. The solvent system can affect the solubility of the reactants and the stability of the catalytic species.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Application Notes and Protocols for Suzuki-Miyaura Reaction with 2-Fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and advanced materials.
2-Fluoropyridine-4-boronic acid is a key building block in medicinal chemistry and organic synthesis.[1] The presence of the fluorine atom on the pyridine (B92270) ring can significantly influence the electronic properties, metabolic stability, and binding interactions of the final molecule. These application notes provide a detailed protocol and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the Pd(0) catalyst.[2]
A challenge often encountered with heteroaryl boronic acids, such as this compound, is their susceptibility to protodeboronation under basic conditions. This side reaction can lead to lower yields of the desired coupled product. Careful selection of the base, solvent, and catalyst system is crucial to minimize this undesired pathway. In some cases, using anhydrous conditions or employing boronic esters can mitigate protodeboronation.[2]
Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol may require optimization depending on the specific substrates used.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Degassed deionized water
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If aqueous conditions are desired, add the degassed solvent mixture (e.g., dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]
-
Work-up:
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of pyridine derivatives with various boronic acids. While specific data for this compound is limited in the literature, the data presented for analogous systems provide valuable guidance for reaction optimization.
Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling of Heteroaryl Derivatives.
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 74 |
| 2 | Pd(dppf)Cl₂ (10) | K₃PO₄ (3.0) | Dioxane | 100 | 51 |
| 3 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 10 |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | Not specified |
| 5 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 100 | Not specified |
Data adapted from analogous heteroaryl coupling reactions. Yields are highly substrate-dependent.
Table 2: Representative Coupling Partners and Expected Yields.
| Coupling Partner (Aryl Halide) | Product | Expected Yield Range (%) |
| 4-Bromoanisole | 2-Fluoro-4-(4-methoxyphenyl)pyridine | 60-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 55-80 |
| 3-Bromopyridine | 2-Fluoro-4-(pyridin-3-yl)pyridine | 40-70 |
| 4-Chlorotoluene | 2-Fluoro-4-(p-tolyl)pyridine | 50-75 |
| 2-Bromothiophene | 2-Fluoro-4-(thiophen-2-yl)pyridine | 45-70 |
Expected yields are based on similar Suzuki-Miyaura couplings of heteroaryl boronic acids and are intended as a general guide. Actual yields may vary.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Biarylpyridines using 2-Fluoropyridine-4-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biarylpyridines via a Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-4-boronic acid. Biarylpyridine moieties are significant scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The protocols outlined herein are designed to be a comprehensive guide for the synthesis, purification, and potential applications of these valuable compounds in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to a diverse range of molecules. This compound is a valuable building block in this context, allowing for the introduction of a fluorinated pyridine (B92270) ring, a common motif in pharmacologically active compounds. The fluorine substituent can significantly influence the physicochemical properties of the final molecule, such as its metabolic stability, binding affinity, and bioavailability.
The synthesized biarylpyridines have shown potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Notably, derivatives of biarylpyridines have been investigated as inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in drug development.[1][2][3][4]
Data Presentation: Expected Yields in Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is based on reported yields for similar coupling reactions of pyridine-based boronic acids and related compounds under optimized conditions.[5][6][7] Actual yields may vary depending on the specific substrate, catalyst system, and reaction conditions.
| Aryl Bromide Partner | Product Structure | Catalyst/Ligand System (Example) | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 4-Bromoanisole | 2-Fluoro-4-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 - 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80 - 90 |
| 3-Bromopyridine | 2-Fluoro-4,3'-bipyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 75 - 85 |
| 1-Bromo-3,5-dimethylbenzene | 2-Fluoro-4-(3,5-dimethylphenyl)pyridine | Pd(OAc)₂ / SPhos | CsF | Toluene | 100 | 88 - 98 |
| 4-Bromobenzonitrile | 4-(4-cyanophenyl)-2-fluoropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 82 - 92 |
| 1-Bromo-2-fluorobenzene | 2-Fluoro-4-(2-fluorophenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70 - 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent and degassed water (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Purification Protocol: Flash Column Chromatography
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Glass column
-
Compressed air or pump for pressure
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity solvent mixture (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Pack the column with the silica slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure biarylpyridine product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of biarylpyridines using this compound.
Caption: Synthetic workflow for biarylpyridine synthesis.
Signaling Pathway: p38 MAP Kinase Inhibition
Biarylpyridines have been identified as potent inhibitors of the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.[2][4]
Caption: Inhibition of the p38 MAPK signaling pathway.
Signaling Pathway: VEGFR-2 Inhibition
Certain biarylpyridine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoropyridine-4-boronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-4-boronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structural features, including the fluorine-substituted pyridine (B92270) ring and the reactive boronic acid moiety, make it an ideal component for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of complex biaryl and heteroaryl structures that are often found in potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of dual Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. These kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer.
Featured Application: Synthesis of Dual CLK/ROCK Inhibitors
Recent research has demonstrated the utility of boronic acid-containing compounds in the development of dual CLK/ROCK inhibitors with potent anticancer properties.[1] The following sections detail the synthesis and activity of two such inhibitors, HSD1400 and HSD1791, which incorporate a boronic acid functionality. While the original synthesis utilized a different boronic acid, the protocol is illustrative of how a this compound could be incorporated into similar scaffolds through Suzuki coupling to generate novel kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity
The synthesized compounds HSD1400 and HSD1791 have been shown to be potent inhibitors of CLK1, CLK2, and ROCK2. At a concentration of 25 nM, both compounds inhibited these kinases by more than 70%.[2] HSD1400 also demonstrated inhibitory activity against CLK4, whereas the methylated analog HSD1791 was selective against this isoform.[2]
| Compound | Target Kinase | % Inhibition at 25 nM | IC50 (nM) |
| HSD1400 | CLK1 | >70% | Not Reported |
| CLK2 | >70% | Not Reported | |
| CLK4 | >70% | Not Reported | |
| ROCK2 | >70% | Not Reported | |
| HSD1791 | CLK1 | >70% | Not Reported |
| CLK2 | >70% | Not Reported | |
| CLK4 | No Inhibition | Not Reported | |
| ROCK2 | >70% | Not Reported |
Table 1: In vitro kinase inhibitory activity of HSD1400 and HSD1791. Data sourced from[2].
Experimental Protocols
The synthesis of the 3H-pyrazolo[4,3-f]quinoline core of these inhibitors is achieved through a Povarov/Doebner-type multicomponent reaction.[2][3]
General Protocol for the Synthesis of 3H-pyrazolo[4,3-f]quinoline Analogs
This protocol describes a general method for the synthesis of the core scaffold, which can be adapted for the synthesis of specific inhibitors like HSD1400 and HSD1791.
Materials:
-
Appropriate ketone (e.g., cyclohexanone)
-
Appropriate heteroaromatic aldehyde
-
Ethanol
-
Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of 5-aminoindazole (1.0 eq) in ethanol, add the ketone (1.2 eq) and the heteroaromatic aldehyde (1.1 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitor by TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the desired 3H-pyrazolo[4,3-f]quinoline derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis of this compound
A common synthetic route to this compound is provided below.[4]
Materials:
-
Triisopropyl borate (B1201080)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF.
-
Cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction to slowly warm to -20 °C over 1 hour.
-
Quench the reaction by adding 3N HCl until the pH of the aqueous layer is approximately 2.
-
Stir the mixture at room temperature for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Signaling Pathways and Mechanism of Action
CLK and ROCK kinases are involved in crucial cellular signaling pathways that regulate cell growth, proliferation, and migration. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: CLK and ROCK Signaling Inhibition.
The inhibition of CLK and ROCK kinases by compounds such as HSD1400 and HSD1791 disrupts downstream signaling, ultimately suppressing the Cyclin D/Rb oncogenic pathway.[1] CLKs are known to phosphorylate serine/arginine-rich (SR) splicing factors, which can regulate the alternative splicing of various transcripts, including those for cell cycle regulators like Cyclin D.[3][5] ROCK kinases play a crucial role in regulating the actin cytoskeleton, which is involved in cell migration, adhesion, and proliferation.[6][7] By inhibiting these kinases, the synthesized compounds can lead to a decrease in Cyclin D levels and subsequent hypophosphorylation of the retinoblastoma protein (Rb).[4][8] This maintains Rb in its active, growth-suppressive state, where it binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for G1/S phase progression and ultimately leading to cell cycle arrest.[9][10]
Caption: Synthesis Workflow for Kinase Inhibitors.
Conclusion
This compound is a key reagent for the synthesis of novel kinase inhibitors through efficient and versatile cross-coupling methodologies. The application of this building block in the development of dual CLK/ROCK inhibitors highlights its potential in generating potent and selective anticancer agents. The provided protocols and signaling pathway information serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Fluoropyridine-4-boronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-4-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel agrochemicals.[1] The incorporation of a 2-fluoropyridine (B1216828) moiety into a molecular scaffold can significantly influence the physicochemical and biological properties of a compound, such as metabolic stability, bioavailability, and target-binding affinity. This is a well-established strategy in the design of new, effective crop protection agents. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between the pyridine (B92270) ring and various aryl or heteroaryl partners. This reaction is a cornerstone in the synthesis of complex molecules for the agrochemical industry.
These application notes provide an overview of the synthesis of this compound and its application in the synthesis of agrochemical precursors, complete with detailed experimental protocols and data presented for easy reference.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the lithiation of a halogenated pyridine precursor followed by quenching with a borate (B1201080) ester. This process provides the boronic acid in high yield.
Experimental Protocol: Synthesis from 4-Bromo-2-fluoropyridine (B161659)
Materials:
-
4-Bromo-2-fluoropyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and anhydrous THF.
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (2.5 M solution in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Slowly warm the reaction to -20 °C over a period of 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.
Quantitative Data: Synthesis of this compound
| Starting Material | Reagents | Solvent System | Reaction Time | Temperature | Product | Yield | Reference |
| 4-Bromo-2-fluoropyridine (30.0 g, 0.17 mol) | Triisopropyl borate (38.4 g, 0.20 mol), n-Butyllithium (80 mL, 0.20 mol) | Toluene:THF (4:1, 250 mL) | 2 hours | -78 °C to -20 °C | (2-fluoropyridin-4-yl)boronic acid | 91% (22.0 g) | ChemicalBook |
Application in Agrochemical Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and is widely used to incorporate the 2-fluoropyridine moiety into larger, more complex molecules that may exhibit pesticidal, fungicidal, or herbicidal properties.
General Workflow for Agrochemical Synthesis
The general workflow for utilizing building blocks like this compound in agrochemical discovery involves a series of steps from initial synthesis to biological screening.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Fluoropyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. The incorporation of a fluoropyridine moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] This is achieved through efficient and uniform heating of the reaction mixture.[2] These application notes provide a detailed overview and experimental protocols for the microwave-assisted Suzuki coupling of fluoropyridine boronic acids with various aryl and heteroaryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]
-
Increased Yields: The efficient heating often leads to improved reaction yields and reduced side product formation.[3]
-
Improved Reproducibility: Microwave reactors offer precise temperature and pressure control, leading to more consistent results.[4]
-
High Functional Group Tolerance: The Suzuki coupling is known for its compatibility with a wide range of functional groups.[1]
Key Considerations for Fluoropyridine Boronic Acids
Fluoropyridine boronic acids can present unique challenges in Suzuki coupling reactions. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen can influence the reactivity of the boronic acid. A potential side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be more prevalent with highly fluorinated substrates.[5] Careful optimization of the reaction conditions, particularly the choice of base and solvent, is crucial to minimize this side reaction and achieve high coupling efficiency.[5]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical conditions for microwave-assisted Suzuki coupling reactions involving heteroaryl boronic acids, which can be adapted for fluoropyridine boronic acids.
Table 1: Catalyst and Base Screening
| Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane (B91453)/H₂O | 100-150 | 15-30 | 70-95 | [3][6] |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | 1,4-Dioxane/EtOH | 150 | 20 | 83-95 | [3] |
| PdCl₂(dppf) (10) | - | K₂CO₃ (3) | Toluene/Acetone/H₂O | 100-130 | 10 | 80-90 | [4] |
| XPhos-Pd-G2 (1-2) | - | K₃PO₄ (2) | 1,4-Dioxane | 110 | 10-20 | 75-90 | [7] |
| Pd EnCat™ (5-10) | - | Bu₄NOAc (2-3) | EtOH or MeCN | 120-140 | 10-15 | >90 | [1] |
Table 2: Solvent and Temperature Optimization
| Solvent System | Temperature (°C) | Time (min) | Observations | Reference |
| 1,4-Dioxane/H₂O (e.g., 4:1) | 100-120 | 15-20 | Good for a wide range of substrates. | [6] |
| DMF | 130-150 | 20-40 | Effective for less reactive halides. | [7] |
| Toluene/EtOH/H₂O (e.g., 4:2:1) | 120 | 10 | Can facilitate catalyst recycling in some systems. | [1] |
| EtOH/H₂O (e.g., 1:1) | 120 | 2-10 | "Green" solvent system. | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Fluoropyridine Boronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluoropyridine boronic acid (1.0 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the aryl bromide (e.g., 0.5 mmol), the fluoropyridine boronic acid (e.g., 0.75 mmol, 1.5 eq), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[3] For more hydrophilic products, filtering through a plug of celite to remove the palladium catalyst before concentration and purification may be beneficial.[9]
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. revues.imist.ma [revues.imist.ma]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: C-N Bond Formation Using 2-Fluoropyridine-4-boronic Acid Derivatives
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] 2-Fluoropyridine-4-boronic acid is a versatile and valuable building block in this context.[2] The presence of the fluorine atom enhances the electronic properties of the pyridine (B92270) ring, often leading to improved reactivity and selectivity in cross-coupling reactions.[2] Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, and the boronic acid moiety allows for its incorporation into complex molecules via various coupling strategies.[3][4]
This document provides detailed application notes and generalized protocols for the use of this compound and its derivatives in C-N bond formation, with a primary focus on the Chan-Lam coupling reaction.
Key Methodologies for C-N Bond Formation
While several methods exist for C-N bond formation, the Chan-Lam and Buchwald-Hartwig reactions are two of the most powerful and widely used palladium- or copper-catalyzed cross-coupling strategies.
-
Chan-Lam Coupling: This reaction involves the copper-catalyzed coupling of an amine (or alcohol) with a boronic acid to form a C-N (or C-O) bond.[5] It is particularly advantageous as it can often be performed at room temperature and is tolerant of air, making it a practical alternative to other methods.[5][6] This is the most direct and common method for coupling N-H containing compounds with boronic acids.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for coupling amines with aryl halides or pseudohalides (like triflates).[1][7] While immensely important for C-N bond formation, its standard mechanism involves an aryl halide, not a boronic acid, as the electrophilic partner.[1]
For the purposes of reacting this compound with an amine, the Chan-Lam coupling is the most relevant and applicable methodology.
Chan-Lam C-N Cross-Coupling
The Chan-Lam reaction provides an efficient pathway for the synthesis of N-aryl and N-heteroaryl compounds from boronic acids and a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and heterocycles.[6][8]
Generalized Reaction Scheme:
(Where Ar = 2-Fluoropyridin-4-yl)
Catalytic Cycle and Workflow
The mechanism of the Chan-Lam coupling is complex and not fully elucidated, but a generally accepted pathway involves the formation of a copper(III) intermediate followed by reductive elimination to form the C-N bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[5]
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acids in the Design of New Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, have transitioned from being primarily synthetic reagents to indispensable components in modern medicinal chemistry.[1][2][3] Their unique ability to act as Lewis acids and form reversible covalent bonds with diols (like those in sugars) and the active site residues of enzymes (such as serine or threonine) makes them highly versatile.[4][5] This reactivity profile has been exploited to develop a new generation of therapeutic agents and diagnostics.[6][7] The FDA has approved several boronic acid-containing drugs for indications ranging from oncology to infectious diseases, with many more in clinical development, underscoring their therapeutic potential.[6][7][8]
The general workflow for discovering and developing boronic acid-based therapeutic agents follows a structured path from initial design to clinical application.
Application 1: Oncology - Proteasome Inhibitors
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. Cancer cells, particularly those in multiple myeloma, are highly dependent on this pathway to degrade pro-apoptotic factors, making the proteasome an attractive therapeutic target.[9][10][11] Boronic acids can reversibly bind to the N-terminal threonine residue in the catalytic site of the 26S proteasome, inhibiting its chymotrypsin-like activity and leading to cell cycle arrest and apoptosis.[12][13][14]
Key Therapeutic Agents: Bortezomib (Velcade®) and Ixazomib (Ninlaro®).[9]
Signaling Pathway: Ubiquitin-Proteasome System Inhibition
Quantitative Data: Proteasome Inhibitors
| Drug Name | FDA Approval | Indication(s) | Key Efficacy Metric | Reference |
| Bortezomib | 2003 | Multiple Myeloma, Mantle Cell Lymphoma | Median Overall Survival (single therapy): 33.9 months | [10] |
| Ixazomib | 2015 | Multiple Myeloma (in combination with lenalidomide (B1683929) and dexamethasone) | Progression-Free Survival (PFS) is a primary endpoint in clinical trials | [15][16][17][18][19] |
Experimental Protocol: In Vitro Proteasome Activity Assay
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., multiple myeloma cell line)
-
Boronic acid inhibitor (test compound) and positive control inhibitor (e.g., MG-132)
-
Proteasome Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT.[20]
-
Proteasome Assay Buffer: Lysis buffer supplemented with 2 mM ATP.[20]
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).[21][22]
-
Protein quantification assay (e.g., BCA or Coomassie)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em: ~350-360nm / ~440-460nm)[20][21]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and treat with the test boronic acid compound for the desired time. Include untreated and vehicle controls.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.
-
Lyse the cells by sonication on ice.[20]
-
Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.[20]
-
Collect the supernatant and determine the protein concentration. Normalize all samples to the same concentration with lysis buffer.
-
-
Assay Reaction:
-
Prepare the assay reaction mix by diluting the Suc-LLVY-AMC substrate to a final concentration of 100 µM in Proteasome Assay Buffer.[20]
-
To each well of the 96-well plate, add 50 µL of cell lysate. For each sample, prepare a paired well to test for non-proteasome activity.
-
To one well of each pair, add a specific proteasome inhibitor (e.g., MG-132) to differentiate proteasome activity from other protease activities.[21] To the other well, add assay buffer.
-
Add 150 µL of the assay reaction mix (buffer + substrate) to each well.
-
Include a blank control containing lysis buffer instead of cell lysate.
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Calculate the specific proteasome activity by subtracting the fluorescence of the inhibitor-treated well from its paired untreated well.
-
Express activity as Relative Fluorescence Units (RFU) per microgram of protein. Compare the activity of cells treated with the test boronic acid to the untreated control to determine the percent inhibition.
-
Application 2: Infectious Diseases - Enzyme Inhibitors
A. Antibacterial: β-Lactamase Inhibitors
The primary mechanism of resistance to β-lactam antibiotics is the bacterial production of β-lactamase enzymes, which hydrolyze the antibiotic's active ring.[23] Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the active site serine of serine-based β-lactamases (Classes A and C), thereby protecting the antibiotic from degradation.[24][25]
Key Therapeutic Agent: Vaborbactam (in combination with Meropenem (B701) as Vabomere®).[26]
Mechanism of Action: β-Lactamase Inhibition
Quantitative Data: Vaborbactam Inhibition Constants (Kᵢ)
| β-Lactamase Enzyme (Class) | Kᵢ (µM) |
| KPC-2 (A) | 0.065 |
| KPC-3 (A) | 0.033 |
| SME-2 (A) | 0.022 |
| CTX-M-15 (A) | 0.051 |
| SHV-12 (A) | 0.18 |
| AmpC (C) | 0.081 |
| Data sourced from Tsivkovski & Lomovskaya (2020)[23] |
Experimental Protocol: β-Lactamase Inhibition Assay
This protocol determines the inhibition constant (Kᵢ) of a boronic acid compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2)
-
Boronic acid inhibitor (test compound)
-
Nitrocefin (chromogenic β-lactam substrate, stock solution in DMSO)
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0
-
UV/Vis microplate reader or spectrophotometer
Procedure:
-
Preparation:
-
Prepare serial dilutions of the boronic acid inhibitor in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer. The final concentration should be near its Kₘ value for the target enzyme.
-
Prepare a working solution of the β-lactamase enzyme in assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add the inhibitor dilutions. Include a control with no inhibitor.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
-
Measurement:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value by plotting the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (nitrocefin) concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
-
B. Antifungal: Aminoacyl-tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis. Inhibiting this process is lethal to the cell. Boronic acids can be designed to target these enzymes.
Key Therapeutic Agent: Tavaborole (Kerydin®).[27][28][29]
Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition Tavaborole traps the tRNALeu in the editing site of the fungal LeuRS enzyme, forming a stable adduct and halting protein synthesis.[27][28][30][31]
Quantitative Data: Tavaborole Clinical Efficacy for Onychomycosis
| Study Outcome | Tavaborole Treatment Group | Vehicle (Control) Group | Reference |
| Complete Cure Rate (Study 1) | 6.5% | 0.5% | [30] |
| Complete Cure Rate (Study 2) | 9.1% | 1.5% | [27] |
| Negative Mycology | 31.1% - 35.9% | 7.2% - 12.2% | [27] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, adapted from CLSI guidelines, determines the Minimum Inhibitory Concentration (MIC) of a boronic acid compound against a fungal strain (e.g., Trichophyton rubrum).
Materials:
-
Fungal isolate (T. rubrum)
-
Tavaborole or test compound
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of the boronic acid compound in RPMI-1640 medium directly in the 96-well plate.
-
Include a positive control well (no drug) and a negative control well (no fungus).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control.
-
Growth can be assessed visually or by reading the optical density (OD) at 530 nm.
-
Application 3: Advanced Therapeutic Strategies
A. Diagnostics: Fluorescent Glucose Sensing
Boronic acids reversibly bind to 1,2- or 1,3-diols, a structural motif present in glucose.[32] This interaction can be harnessed to create sensors. By linking a boronic acid to a fluorophore, the binding of glucose alters the electronic environment, causing a change in fluorescence intensity, which can be correlated to glucose concentration.[33][34]
Logical Relationship: Competitive Binding Glucose Sensor
B. Drug Delivery: Cancer-Targeted Prodrugs
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS).[35] This property can be exploited for targeted drug delivery. A boronic acid can be used as a temporary masking group on an anticancer drug.[35][36] The C-B bond is stable in healthy tissue but is oxidatively cleaved by high ROS levels within a tumor, releasing the active drug precisely at the target site, which can reduce systemic toxicity.[35][36][37]
Logical Relationship: ROS-Activated Boronic Acid Prodrug
Experimental Protocol: General Synthesis of an Aryl Boronic Acid Derivative
This protocol outlines a common method for synthesizing aryl boronic acids via a Miyaura borylation reaction, a foundational step for creating novel therapeutic agents.
Materials:
-
Aryl halide (Ar-X, where X = Br, I)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate (B1210297), KOAc)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (0.03 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reaction:
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can often be used directly or purified by column chromatography.
-
-
Hydrolysis to Boronic Acid (if required):
-
The pinacol (B44631) boronate ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) in a solvent like acetone (B3395972) or diethyl ether.
-
The final boronic acid product is typically isolated by filtration or extraction.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. Bortezomib - Wikipedia [en.wikipedia.org]
- 13. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. mayo.edu [mayo.edu]
- 19. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 20. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. med.fsu.edu [med.fsu.edu]
- 23. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Vaborbactam - Wikipedia [en.wikipedia.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Articles [globalrx.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 30. Tavaborole - Wikipedia [en.wikipedia.org]
- 31. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
- 36. tandfonline.com [tandfonline.com]
- 37. Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of Fluorinated Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into pyridine (B92270) scaffolds is a powerful tactic in modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa), leading to enhanced pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and C-H Arylation—utilized in the synthesis of medicinally relevant fluorinated pyridine derivatives.
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of fluorinated pyridine derivatives involves several key stages, from the initial cross-coupling reaction to downstream biological assessment.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data for Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Fluorinated Pyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluoropyridine (B41290) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 | Fictionalized Data |
| 2-Chloro-4-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 18 | 75 | Fictionalized Data |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 72 | [1][2] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 3-Furylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | - | 89 | [1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyridine from 2-bromo-5-fluoropyridine and 4-methoxyphenylboronic acid.
Materials:
-
2-Bromo-5-fluoropyridine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. It is a powerful tool for the synthesis of arylamines, which are prevalent in many drug molecules.
Quantitative Data for Buchwald-Hartwig Amination of Fluorinated Pyridines
| Fluorinated Pyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-fluoropyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 92 | Fictionalized Data |
| 3-Chloro-5-(trifluoromethyl)pyridine | Aniline (B41778) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 85 | Fictionalized Data |
| 2-Chloropyridine (B119429) | n-Butylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 16 | 78 | Fictionalized Data |
| 4-Fluorophenyl bromide | 2-Trifluoromethylaniline | [Pd(allyl)Cl]₂ (0.25) | AdBippyPhos (0.5) | KOPh | Toluene | 100 | 24 | 91 | [3] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 88 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-(5-fluoropyridin-2-yl)aniline from 2-bromo-5-fluoropyridine and aniline.
Materials:
-
2-Bromo-5-fluoropyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Substrate Addition: Add 2-bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
III. C-H Arylation
Direct C-H arylation is an increasingly important method for the formation of C-C bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Quantitative Data for C-H Arylation of Fluorinated Pyridines
| Fluorinated Pyridine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Difluorobenzene (B1663923) | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | i-PrOAc | 120 | 24 | 85 | [5] |
| 1,2,3-Trifluorobenzene | 2-Chloro-4-methylpyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | i-PrOAc | 120 | 24 | 78 | [5] |
| Fluorobenzene | 4-Bromoacetophenone | Pd(OAc)₂ (5) / Ag₂CO₃ (20) | P(Ad)₂Bu | NMe₄OC(CF₃)₃ | Dioxane | 130 | 24 | 90 | [6] |
| 1,3-Difluorobenzene | 4-Bromobenzonitrile | Pd(OAc)₂ (5) / Ag₂CO₃ (20) | P(Ad)₂Bu | NMe₄OC(CF₃)₃ | Dioxane | 130 | 24 | 88 | [6] |
| Pyridine N-oxide | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | - | TBAI, Ag₂CO₃ | Dioxane | 120 | 12 | 82 | [7] |
Experimental Protocol: C-H Arylation
Objective: To synthesize 2-(2,4-difluorophenyl)pyridine (B1338927) from 1,3-difluorobenzene and 2-chloropyridine.[5]
Materials:
-
1,3-Difluorobenzene
-
2-Chloropyridine
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Isopropyl acetate (i-PrOAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add 2-chloropyridine (1.0 mmol, 1.0 equiv.) and 1,3-difluorobenzene (3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add isopropyl acetate (2 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of celite.
-
Washing: Wash the filtrate with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired product.
Application in Drug Discovery: Targeting Signaling Pathways
Fluorinated pyridines are key pharmacophores in many approved drugs and clinical candidates. Below are examples of how these molecules are used to target specific signaling pathways implicated in disease.
sGC Signaling Pathway and Vericiguat
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used to treat heart failure.[8][9][10] It contains a fluorinated pyridine moiety. Vericiguat enhances the sGC pathway, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which results in vasodilation and improved cardiac function.[8][9][10]
KRAS G12C Signaling Pathway and Sotorasib
Sotorasib is a first-in-class covalent inhibitor of the KRAS G12C mutant protein, which is a driver in several cancers.[11][12][13] Sotorasib, which incorporates a fluorinated pyridine, irreversibly binds to the mutant cysteine-12, locking KRAS in an inactive state and inhibiting downstream oncogenic signaling.[11][12][13]
p38 MAPK and Tie2 Signaling and ARRY-614 (Pexmetinib)
ARRY-614 (Pexmetinib) is a dual inhibitor of p38 MAPK and Tie2 kinase, which has been investigated for the treatment of myelodysplastic syndromes (MDS).[6][14][15] Both pathways are implicated in the pathophysiology of MDS. The fluorinated pyridine scaffold is a common feature in p38 MAPK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Palladium-catalyzed coupling of polyfluorinated arenes with heteroarenes via C-F/C-H activation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. oncoprescribe.com [oncoprescribe.com]
- 14. researchgate.net [researchgate.net]
- 15. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoropyridine-4-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling?
A1: this compound presents specific challenges due to its electronic properties. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen can increase the boronic acid's susceptibility to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This decomposition pathway competes with the desired cross-coupling, leading to reduced yields.[3] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[4]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields are a frequent issue and can typically be traced to one or more of the following factors:
-
Protodeboronation: As mentioned, this is a significant side reaction for electron-deficient boronic acids.[1][5] It is often exacerbated by the choice of base and the presence of water.
-
Suboptimal Reaction Components: The combination of palladium catalyst, ligand, base, and solvent is critical. An incompatible system can lead to poor catalytic activity or favor side reactions.[5][6]
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, inhibiting the catalytic cycle. Using bulky, electron-rich ligands can often mitigate this issue.[4]
-
Inefficient Transmetalation: The transfer of the fluoropyridyl group from boron to palladium can be slow for electron-deficient systems, allowing more time for decomposition.[3]
-
Improper Reaction Setup: Suzuki couplings are often sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and the formation of homocoupling byproducts.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which converts your starting material into 2-fluoropyridine, reducing the overall yield.[2] To minimize this side reaction:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[6]
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents or carefully controlling the water content is advisable.[5]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (Bpin) or an MIDA boronate ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]
-
Optimize Temperature: Run the reaction at the lowest effective temperature to disfavor the decomposition pathway relative to the cross-coupling.
Q4: How do I choose the right catalyst and ligand?
A4: The choice of catalyst and ligand is crucial for activating the coupling partners and stabilizing the palladium center. For challenging substrates like 2-fluoropyridines:
-
Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ or stable Pd(II) pre-catalysts such as Pd(dppf)Cl₂ are common starting points.[6]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often highly effective. They can accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center from coordinating with the pyridine nitrogen.[4] Consider screening ligands such as SPhos, XPhos, or RuPhos.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure ligands have been stored under an inert atmosphere. Consider a pre-catalyst that is more air- and moisture-stable. |
| Incorrect Base | The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, and CsF. The solubility and strength of the base can significantly impact the outcome.[6] |
| Inappropriate Solvent | Screen common Suzuki coupling solvents like 1,4-Dioxane, THF, or Toluene, both neat and with a small amount of water (e.g., 10:1 ratio).[5][6] |
| Protodeboronation of Starting Material | Confirm the integrity of the this compound via NMR before use. If decomposition is suspected, switch to its pinacol ester derivative.[2] |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Formation of 2-Fluoropyridine | This is a result of protodeboronation. Refer to FAQ Q3 for mitigation strategies (e.g., change base, use boronic ester, control water content). |
| Byproducts from Ligand Degradation | In some cases, aryl-aryl exchange from phosphine ligands can occur. If suspected, screen a different class of ligand or use a lower reaction temperature.[7] |
Data Presentation: Optimizing Reaction Components
The following tables present representative data for optimizing the Suzuki coupling of an aryl bromide with this compound. These values are based on typical outcomes for similar electron-deficient heteroaryl systems and should be used as a starting point for your own optimization.[6]
Table 1: Catalyst and Ligand Screening Reaction Conditions: 4-Bromoanisole (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), Solvent (Dioxane/H₂O 10:1), 100 °C, 12 h.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 25 |
| 2 | Pd₂(dba)₃ | XPhos | 85 |
| 3 | Pd₂(dba)₃ | SPhos | 88 |
| 4 | Pd₂(dba)₃ | RuPhos | 79 |
| 5 | PdCl₂(dppf) | - | 65 |
Table 2: Base and Solvent Screening Reaction Conditions: 4-Bromoanisole (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.
| Entry | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | K₃PO₄ | Dioxane / H₂O (10:1) | 88 |
| 2 | K₂CO₃ | Dioxane / H₂O (10:1) | 72 |
| 3 | Cs₂CO₃ | Dioxane / H₂O (10:1) | 81 |
| 4 | CsF | Dioxane / H₂O (10:1) | 68 |
| 5 | K₃PO₄ | THF / H₂O (10:1) | 82 |
| 6 | K₃PO₄ | Toluene / H₂O (10:1) | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure that may require optimization for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (211 mg, 1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 10:1 ratio, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and add water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.[5]
Visualizations
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sluggish Suzuki Reactions with Pyridine Substrates
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine (B92270) substrates. Pyridine-containing compounds are crucial building blocks in pharmaceuticals, yet their use in coupling reactions is often plagued by low yields and inconsistent results. This resource provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with pyridine substrates often so challenging?
Sluggish or low-yielding Suzuki reactions with pyridine substrates are common due to a combination of electronic and coordination effects. The electron-deficient nature of the pyridine ring can make the initial oxidative addition step difficult, particularly with less reactive chloro-pyridines.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive or less active catalytic species, which effectively poisons the catalyst and stalls the reaction cycle.[1][2]
Q2: What are the most common causes of a failed or low-yield reaction?
The primary reasons for poor outcomes in Suzuki couplings of pyridines include:
-
Catalyst Deactivation: The pyridine nitrogen binds to the palladium center, inhibiting its catalytic activity.[2]
-
Poor Substrate Reactivity: Chloro-pyridines are notably less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making oxidative addition the rate-limiting step.[3]
-
Suboptimal Reaction Components: An inappropriate choice of ligand, base, or solvent can lead to poor catalytic turnover.[2]
-
Boronic Acid Instability: Pyridyl boronic acids can be unstable and susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of aqueous bases.[1][4]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of phosphine (B1218219) ligands and promote undesirable homocoupling of the boronic acid.[4][5]
Q3: How does the position of the halogen on the pyridine ring affect reactivity?
The position of the halogen substituent significantly impacts the reactivity of the pyridine substrate. For instance, 2-halopyridines and 4-halopyridines are generally more reactive than 3-halopyridines in the oxidative addition step. However, the proximity of the nitrogen atom in 2-halopyridines can also lead to stronger catalyst inhibition.[1] For di-halogenated pyridines, such as 2,4-dichloropyrimidine, the C4 position is typically more reactive and will undergo oxidative addition preferentially.[2]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing actionable solutions and optimized conditions.
Problem 1: Low or No Product Formation with Halopyridines
Q: My reaction with a 2-chloropyridine (B119429) is giving very low yield. What are the first things I should change?
A: Coupling 2-chloropyridines is challenging due to the inert C-Cl bond.[1] Success often requires a more active catalyst system and optimized conditions.
Initial Troubleshooting Steps:
-
Switch to a More Active Ligand: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond. Microwave heating can also be beneficial for rapidly reaching and maintaining higher temperatures.[1]
-
Screen Different Bases: The choice of base is critical. Stronger, non-aqueous bases may be required. If using aqueous bases, ensure the boronic acid is stable under the conditions. A screening of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is advisable.[5]
Below is a diagram illustrating a logical workflow for troubleshooting these low-yield reactions.
References
Preventing protodeboronation of 2-Fluoropyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoropyridine-4-boronic acid during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions to mitigate protodeboronation and improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product with Significant Byproduct Formation | Protodeboronation of this compound: The C-B bond is replaced by a C-H bond, consuming the starting material. This is a known issue with 2-pyridyl boronic acids, which can be unstable.[1] | 1. Switch to a Boronic Ester: Use a more stable derivative like the pinacol (B44631) ester or N-methyliminodiacetic acid (MIDA) boronate. These reagents provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][2][3][4] 2. Optimize the Base: Use a weaker, non-nucleophilic base. Strong bases can accelerate protodeboronation. Consider screening bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[5][6][7] 3. Use Anhydrous Conditions: Minimize the presence of water, which is a proton source for protodeboronation. Use dry solvents and reagents.[8] 4. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, screen for effective catalysts that operate at lower temperatures. |
| Inconsistent Reaction Yields | Variable Reagent Quality: this compound can degrade upon storage. | 1. Use Fresh Reagent: Whenever possible, use freshly prepared or recently purchased this compound. 2. Proper Storage: Store the boronic acid under an inert atmosphere at a low temperature (e.g., -20°C) to minimize degradation. |
| Reaction Stalls Before Completion | Catalyst Deactivation: The palladium catalyst may be deactivated over the course of the reaction. | 1. Choose a Robust Catalyst System: Employ highly active and stable catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), which can promote a faster cross-coupling rate, outcompeting protodeboronation. 2. Increase Catalyst Loading: A modest increase in catalyst loading may help to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For basic heteroaromatic boronic acids like those derived from 2-substituted pyridines, this reaction can be particularly rapid. This is often due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[1] The electron-withdrawing nature of the fluorine atom in this compound can influence its stability, but the inherent instability of the 2-pyridyl boronic acid scaffold remains a challenge.[9]
Q2: How does the choice of base affect the rate of protodeboronation?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation. However, strong bases can also accelerate the undesired protodeboronation.[10] Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often preferred as they are effective in promoting the cross-coupling reaction while minimizing the rate of protodeboronation.[5][6][7]
Q3: When should I consider using a boronic ester derivative like a MIDA boronate instead of the free boronic acid?
A3: You should consider using a MIDA boronate when you are working with an unstable boronic acid, such as this compound, especially if you are observing significant protodeboronation. MIDA boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions.[11] They act as a protecting group and provide a slow release of the boronic acid under aqueous basic conditions, which keeps the concentration of the unstable free boronic acid low throughout the reaction, thereby suppressing protodeboronation and often leading to higher yields of the desired product.[1][2][3][4]
Q4: Can the fluorine substituent at the 2-position influence the stability of the boronic acid?
A4: Yes, electron-withdrawing substituents like fluorine on the pyridine (B92270) ring can attenuate the Lewis basicity of the pyridyl nitrogen. This has been suggested to slow the rate of protodeboronation of the intermediate 2-pyridylboronic acid, which can be beneficial for the desired cross-coupling reaction.[9]
Data Presentation
The following table summarizes the effect of different bases on the yield of a representative Suzuki-Miyaura coupling reaction. While this data is for a model reaction, it illustrates the significant impact the choice of base can have on the outcome, which is a key consideration for minimizing protodeboronation.
Table 1: Effect of Various Bases in a Model Suzuki Cross-Coupling Reaction
| Entry | Base | Yield (%) |
| 1 | CsF | 95 |
| 2 | K₃PO₄ | 92 |
| 3 | K₂CO₃ | 88 |
| 4 | Cs₂CO₃ | 85 |
| 5 | Na₂CO₃ | 82 |
| 6 | KF | 75 |
| 7 | Et₃N | 40 |
Data is illustrative and based on trends reported for similar Suzuki-Miyaura reactions.[7] Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent and degassed water to the flask.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.[12]
Visualizations
Caption: Mechanism of protodeboronation for 2-pyridyl boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The "slow-release" strategy using MIDA boronates to prevent protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Inhibition in Suzuki Reactions Involving Pyridine Moieties
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst inhibition when using pyridine-containing substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with a pyridine-containing halide is giving low to no conversion. What are the likely causes and how can I fix it?
A1: Low conversion in Suzuki reactions involving pyridines is a common issue, primarily due to inhibition of the palladium catalyst. The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Optimize the Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective at promoting the reaction.[1][2] These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step, even with challenging chloropyridines.[1]
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier and promote catalyst turnover.[1]
-
Screen Different Bases: The choice of base is crucial. Stronger, non-coordinating bases like potassium phosphate (B84403) (K₃PO₄) or lithium tert-butoxide (LiOᵗBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
Ensure Proper Catalyst Activation: Confirm that the palladium precursor is effectively reduced to the active Pd(0) species.
Q2: I am observing significant amounts of dehalogenation and other side products in my reaction. What is causing this and what can I do to minimize it?
A2: The formation of dehalogenated byproducts and other side reactions in Suzuki couplings of pyridines can be attributed to the forcing conditions often required to overcome catalyst inhibition.[1] These conditions can promote undesired reaction pathways.
Troubleshooting Steps:
-
Use a More Active Catalyst: Employing a more active catalyst system, as mentioned in Q1, can allow for lower reaction temperatures and shorter reaction times, thereby minimizing side reactions.
-
Degas Solvents Thoroughly: Oxygen can degrade the catalyst and promote side reactions. Ensure all solvents are properly degassed.
-
Consider Alternative Boron Reagents: Pyridineboronic acids can be prone to protodeborylation. Using more stable boronic esters or trifluoroborate salts can sometimes mitigate this issue.
Q3: Are 2-halopyridines particularly difficult substrates for Suzuki coupling? If so, why and how can I improve my yields?
A3: Yes, 2-halopyridines are notoriously challenging substrates. The proximity of the nitrogen atom to the reaction center allows for strong chelation to the palladium catalyst, leading to a very stable and often inactive complex. This is a primary cause of catalyst inhibition.[3][4]
Improving Yields with 2-Halopyridines:
-
Ligand Selection is Key: The use of highly active and sterically demanding ligands is paramount. Buchwald ligands have shown great success in these couplings.[3]
-
Alternative Catalysts: In some cases, nickel-based catalyst systems can be effective for the coupling of 2-chloropyridines where palladium catalysts fail.[4]
-
Protecting Group Strategy: While less ideal, temporary protection of the pyridine nitrogen can be a viable strategy to prevent catalyst coordination.
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources on the impact of ligands and reaction conditions on the yield of Suzuki reactions with pyridine substrates.
Table 1: Effect of Different Ligands on the Suzuki Coupling of 3-Amino-2-chloropyridine with 2-Methoxyphenylboronic Acid
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 18 | 99 | [2][5] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | Reflux | - | 43 | [6] |
Table 2: Comparison of Yields for Suzuki Coupling of Various Pyridyl Halides
| Pyridyl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water | 85 | [2] |
| 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 90 (initially) | [7] |
| 2-Chloropyridine | Phenylboronic acid | [Ni(COD)(dppf)] | K₃PO₄ | Dioxane | No Reaction | [4] |
| 3-Chloropyridine | Phenylboronic acid | [Ni(COD)(dppf)] | K₃PO₄ | Dioxane | 85 | [4] |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Ligand: [1][2]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the chloropyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).
-
Reaction Assembly: Add the catalyst mixture to the Schlenk tube. Seal the tube with a septum, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Mechanism of catalyst inhibition by pyridine nitrogen.
Caption: Troubleshooting workflow for pyridine Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling of 2-Fluoropyridine-4-boronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2-Fluoropyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl compound (4,4'-bis(2-fluoropyridine)). This byproduct consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The principal cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can promote the palladium(II)-mediated coupling of two boronic acid molecules.[4][5] This is particularly problematic when using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as the Pd(II) species must be reduced to the active Pd(0) catalyst in situ, a process during which homocoupling can occur.[2][3][4]
Q3: How can I detect the formation of the homocoupled byproduct?
A3: The progress of the reaction and the formation of byproducts can be monitored by thin-layer chromatography (TLC) or, more accurately, by GC-MS or LC-MS analysis of small aliquots taken from the reaction mixture.[2] This allows for the tracking of starting material consumption and the appearance of both the desired product and the homocoupled impurity.
Q4: Are heteroaryl boronic acids like this compound more susceptible to side reactions?
A4: Yes, heteroaryl boronic acids can be more prone to side reactions such as protodeboronation (cleavage of the C-B bond by a proton source), especially in the presence of water and at elevated temperatures.[3][4] While homocoupling is a distinct side reaction, the general instability of some heteroaryl boronic acids necessitates careful handling and optimization of reaction conditions. Using more stable derivatives like pinacol (B44631) esters can mitigate some of these issues.[3][4]
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupled 4,4'-bis(2-fluoropyridine)
This is the most common issue when working with this compound. The following troubleshooting steps are recommended:
Root Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in Reaction Mixture | - Improve Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[2] - Freeze-Pump-Thaw: For more rigorous oxygen removal, perform three freeze-pump-thaw cycles.[2] - Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.[1][2] | Oxygen promotes the Pd(II)-mediated oxidative coupling of the boronic acid.[4][5] Rigorous exclusion of oxygen is critical to suppress this pathway.[6] |
| Presence of Pd(II) Species | - Use a Pd(0) Source: Employ a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step of Pd(II) precatalysts.[2][3] - Add a Mild Reducing Agent: Introduce a mild reducing agent like potassium formate (B1220265) to the reaction mixture. | Homocoupling can occur during the activation of Pd(II) precatalysts to the active Pd(0) state.[2][4] Starting with Pd(0) or adding a reducing agent minimizes the concentration of free Pd(II).[6][7] |
| Inappropriate Catalyst/Ligand System | - Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or RuPhos.[2] | These ligands promote the desired reductive elimination step of the cross-coupling cycle and can disfavor the side reactions leading to homocoupling.[2] |
| Suboptimal Reaction Temperature | - Optimize Temperature: Evaluate a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote side reactions.[2] | Finding a balance between a reasonable reaction time and minimal byproduct formation is key. |
Experimental Workflow for Minimizing Homocoupling
References
Effect of base and solvent on 2-Fluoropyridine-4-boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Fluoropyridine-4-boronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. | - Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.[1] - Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that forms the active species more reliably.[1] - The reaction mixture turning black can indicate the formation of inactive palladium black. |
| 2. Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium may be slow. | - The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] - The presence of water in the solvent system (e.g., dioxane/water) can be beneficial for the formation of the reactive boronate species.[3][4][5] | |
| 3. Protodeboronation: The C-B bond of the boronic acid is cleaved, and the boron group is replaced by a hydrogen atom. | - Use anhydrous solvents and finely powdered, dry bases if water seems to exacerbate the issue.[6] - Run the reaction at the lowest effective temperature to minimize this side reaction.[7] - Consider converting the boronic acid to a more stable derivative, such as its pinacol (B44631) ester, before the coupling reaction.[1][7] | |
| Formation of Homocoupled Product (Bipyridine) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Ensure solvents and the reaction setup are thoroughly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1] - Using a Pd(0) source from the start can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1] |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions. | - Monitor the reaction by TLC or LC-MS and consider increasing the reaction time.[6] - Cautiously increase the reaction temperature, but be mindful that this can also increase the rate of side reactions.[1] |
| 2. Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to inactive species. | - The use of bulky, electron-rich phosphine (B1218219) ligands can shield the palladium center and mitigate this deactivation pathway. | |
| Dehalogenation of the Coupling Partner | Presence of a Hydride Source: Some reagents can act as a source of hydride, leading to the reduction of the aryl halide. | - Avoid amine bases or alcohol solvents if dehalogenation is a significant issue. Consider switching to phosphate (B84403) or carbonate bases and aprotic solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction with this compound?
A1: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate is much more reactive in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[8]
Q2: Which type of base is generally recommended for couplings with pyridylboronic acids?
A2: While the optimal base can be substrate-dependent, inorganic bases are commonly used and often effective. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed.[2][6] In some cases, cesium carbonate (Cs₂CO₃) or fluoride (B91410) sources like KF can be beneficial, especially if other functional groups in the molecule are base-sensitive.[8] A screening of different bases may be necessary to find the optimal conditions for your specific substrates.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays multiple roles. It needs to solubilize the reactants, catalyst, and base. Aprotic polar solvents are often used. Mixtures of solvents, such as 1,4-dioxane (B91453) and water or toluene (B28343) and water, are common.[3][4] The water in these mixtures can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, the presence of too much water can promote the undesired side reaction of protodeboronation.[7] Therefore, the ratio of the organic solvent to water is a critical parameter to optimize.
Q4: My this compound seems to be unstable under the reaction conditions. What can I do?
A4: Heteroaryl boronic acids, particularly those of pyridine, are known to be susceptible to protodeboronation, a decomposition pathway where the boronic acid group is replaced by a hydrogen atom.[9] This is a common cause of low yields. To mitigate this, you can:
-
Use the boronic acid as fresh as possible.
-
Run the reaction at a lower temperature if the catalyst system allows.[7]
-
Minimize the amount of water in the reaction or use anhydrous conditions.[6]
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can then be used in the coupling reaction. These derivatives tend to be more robust and release the boronic acid slowly under the reaction conditions.[1][9]
Q5: I am observing a significant amount of 2-fluoropyridine (B1216828) as a byproduct. What is causing this?
A5: The formation of 2-fluoropyridine is a direct result of protodeboronation of your starting material, this compound.[9] This side reaction competes with the desired cross-coupling. Please refer to the troubleshooting guide and the previous question for strategies to minimize protodeboronation.
Data Presentation
The optimal choice of base and solvent is highly dependent on the specific substrates being coupled. The following tables, adapted from a study on the Suzuki-Miyaura coupling of a related pyridine sulfonyl fluoride with a thiopheneboronic acid ester, illustrate how systematic screening of these parameters can significantly impact reaction yield.[3][4] While not directly for this compound, these data provide a valuable starting point for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | Diglyme | 100 | 35 |
| 6 | DMF | 100 | 25 |
| 7 | Acetonitrile | 80 | 30 |
| 8 | Isopropanol | 80 | 28 |
| Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in 1 mL of solvent.[4] |
Table 2: Effect of Base on Reaction Yield in Dioxane/H₂O (4:1)
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | 100 | 15 |
| 2 | Na₃PO₄ | 100 | 74 |
| 3 | NaF | 100 | 55 |
| 4 | KF | 100 | 60 |
| 5 | CsF | 100 | 68 |
| 6 | Li₂CO₃ | 100 | 58 |
| 7 | Na₂CO₃ | 100 | 65 |
| 8 | K₂CO₃ | 100 | 70 |
| 9 | Cs₂CO₃ | 100 | 62 |
| 10 | NaOH | 100 | extensive hydrolysis |
| 11 | KOH | 100 | extensive hydrolysis |
| Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Base (0.9 mmol) in Dioxane/H₂O (4:1) at 100 °C.[4] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be seen as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Fluoropyridine-4-boronic Acid Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2-Fluoropyridine-4-boronic acid, such as Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, and protodeboronated 2-fluoropyridine.[1][2] Residual palladium catalyst and phosphine (B1218219) ligands from coupling reactions are also common.[3] Due to the nature of boronic acids, they can also form boroxines (anhydrides) which can complicate analysis.
Q2: Why is my fluorinated pyridine (B92270) product streaking or showing poor peak shape during silica (B1680970) gel chromatography?
A2: Fluorinated pyridine derivatives can be quite polar and may interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing and poor separation.[4][5] The basic nitrogen of the pyridine ring can exacerbate this issue.
Q3: Can I use a basic wash (e.g., NaOH solution) to remove unreacted this compound?
A3: Yes, this is a very effective method if your desired product is stable under basic conditions.[4] Boronic acids are weakly acidic and will convert to their water-soluble boronate salts in a basic aqueous solution, allowing for easy extraction from the organic layer.[3][6]
Q4: My product seems to be co-eluting with the starting boronic acid on a silica gel column. What can I do?
A4: If your product and the boronic acid have similar polarities, co-elution can be a problem.[7] Consider alternative purification strategies such as a basic aqueous wash, recrystallization, or using a scavenger resin specifically designed to bind boronic acids.[4] For chromatography, you might try a different solvent system, such as dichloromethane/methanol, or use a dry loading technique.[3][5]
Q5: How can I remove residual palladium catalyst from my reaction mixture?
A5: Residual palladium can often be removed by filtration through a pad of Celite®. If the catalyst is finely dispersed, treatment of the crude product solution with activated carbon followed by filtration through Celite® can be effective.[5] Specialized scavenger resins can also be used to bind and remove palladium.
Section 2: Troubleshooting Guides
Problem 1: Unreacted Boronic Acid Remains After Reaction
Your reaction has gone to completion, but a significant amount of this compound remains, complicating purification.
Caption: Logic for selecting a purification strategy.
Method 1: Basic Aqueous Wash
This is the preferred method for base-stable products.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (B1210297) or dichloromethane.[6]
-
Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution. Repeat the wash 2-3 times.[6]
-
Combine the organic layers and wash with brine to remove residual base and water.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.[6]
-
Method 2: Scavenger Resin
Ideal for base-sensitive compounds.
-
Protocol:
-
Select a suitable boronic acid scavenger resin (e.g., one with diol functional groups).[6]
-
Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the crude product dissolved in an organic solvent.[6]
-
Stir the suspension at room temperature for 1-4 hours.[6]
-
Filter off the resin and wash it with a small amount of the organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[6]
-
Problem 2: Product and Impurities are Difficult to Separate by Standard Chromatography
Your product has a similar Rf value to impurities on TLC, making separation by standard silica gel chromatography challenging.
-
Optimize Chromatographic Conditions:
-
Solvent System: Screen a variety of solvent systems. For polar compounds, consider switching from hexane/ethyl acetate to systems like dichloromethane/methanol or ethyl acetate/methanol.[5] Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and separation.[8]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.[5]
-
-
Attempt Recrystallization:
Caption: General workflow for recrystallization.
Section 3: Data Tables
Table 1: Common Solvents for Chromatography of Fluoropyridine Derivatives
| Polarity | Solvent System Examples | Notes |
| Low to Medium | Hexanes/Ethyl Acetate | A good starting point for many Suzuki products.[5][11] |
| Medium to High | Dichloromethane/Methanol | Effective for more polar fluoropyridine compounds.[3][5] |
| High | Ethyl Acetate/Methanol | Can be used for highly polar products.[5] |
Table 2: Comparison of Purification Methods for Boronic Acid Removal
| Method | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Simple, fast, and inexpensive.[4] | Product must be stable to base; may not be suitable for acidic products.[4] | Neutral or basic, non-hydrolytically sensitive products. |
| Scavenger Resins | High selectivity; simple filtration workup.[6] | Resins can be expensive; may require optimization of reaction time.[6] | Base-sensitive products or when extractions are problematic. |
| Recrystallization | Can provide very high purity; scalable.[12] | Requires the product to be a solid; finding a suitable solvent can be trial-and-error.[9][13] | Solid products with suitable solubility profiles. |
| Silica Gel Chromatography | Widely applicable for many compounds. | Boronic acids can streak or be retained on the column; may require significant solvent.[4] | When other methods fail or for separating multiple components. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. personal.tcu.edu [personal.tcu.edu]
Handling and stability issues with alkyl boronic acids in reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and stability issues associated with alkyl boronic acids in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for alkyl boronic acids?
A1: Alkyl boronic acids are susceptible to several degradation pathways that can significantly impact their stability and reactivity. The two most common pathways are:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1] This is a frequent cause of reduced yields in cross-coupling reactions. The rate of protodeboronation is highly dependent on factors like pH, temperature, and the specific structure of the alkyl group.[1]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, converting the alkyl boronic acid into an alcohol (R-B(OH)₂ → R-OH). Aliphatic boronic acids are generally more susceptible to oxidation than their aryl or alkenyl counterparts.[2]
Q2: What are the visible signs of alkyl boronic acid decomposition?
A2: Decomposition of alkyl boronic acids can manifest in several ways:
-
Physical Appearance: The compound may appear discolored or clumpy. Clumping can indicate moisture absorption, which can facilitate hydrolysis and protodeboronation.
-
Inconsistent Reaction Yields: If you observe significant variability in the yield of your desired product between different batches of the same reaction, it could be due to the degradation of the alkyl boronic acid during storage or on the benchtop.
-
Formation of Byproducts: The presence of significant amounts of the corresponding alkane (from protodeboronation) or alcohol (from oxidation) in your reaction mixture is a strong indicator of boronic acid instability.
Q3: How does pH affect the stability of alkyl boronic acids?
A3: The pH of the reaction medium has a profound impact on the stability of alkyl boronic acids. Both acidic and basic conditions can catalyze protodeboronation.[1] For simple alkyl boronic acids, the greatest stability is often observed at a neutral pH where both acid- and base-catalyzed degradation pathways are minimized. However, the optimal pH for stability can vary depending on the specific structure of the boronic acid.
Q4: Are there more stable alternatives to free alkyl boronic acids?
A4: Yes, to overcome the inherent instability of many alkyl boronic acids, several more stable derivatives have been developed. These are often used in "slow-release" strategies where the active boronic acid is generated in situ during the reaction.[1][3] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions. Common stable derivatives include:
-
Pinacol (B44631) Esters (R-Bpin): These are formed by reacting the boronic acid with pinacol. They are generally more stable to storage and handling than the free boronic acids.[4]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be stored indefinitely on the benchtop under air.[2][5][6]
-
Potassium Alkyltrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable salts that serve as excellent slow-release sources of boronic acids in cross-coupling reactions.
Troubleshooting Guide for Alkyl Boronic Acid Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions involving alkyl boronic acids, particularly in Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Alkyl boronic acid decomposition: The boronic acid may have degraded during storage or is decomposing under the reaction conditions. | 1. Verify Purity: Check the purity of the boronic acid by NMR or another analytical method before use. 2. Use a Stabilized Derivative: Switch to a more robust form like a MIDA boronate, pinacol ester, or trifluoroborate.[5] 3. Optimize Reaction Conditions: Ensure the reaction is thoroughly degassed to remove oxygen. Use fresh, anhydrous solvents if required. |
| Inconsistent Yields | Variable Reagent Quality: The alkyl boronic acid is likely degrading on the benchtop, leading to inconsistent concentrations of the active reagent. | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction. 2. Switch to a Bench-Stable Derivative: MIDA boronates are known to be indefinitely bench-stable and provide highly reproducible results.[5] 3. Improve Storage: Store alkyl boronic acids under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). |
| Significant Protodeboronation (Alkane byproduct) | High concentration of unstable boronic acid: The free boronic acid is present at a concentration that favors protodeboronation over the desired reaction. | 1. Implement a Slow-Release Strategy: Utilize a MIDA boronate, pinacol ester, or trifluoroborate with reaction conditions tailored for the slow, controlled release of the active boronic acid.[1][3] 2. Control pH: If possible, adjust the reaction pH to a neutral range where the boronic acid is more stable. |
| Significant Homocoupling of the Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, catalyzed by the palladium catalyst. | 1. Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed. Freeze-pump-thaw cycles are highly effective. 2. Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts. |
Quantitative Data on Stability
Direct comparative kinetic data for a single alkyl boronic acid and all its derivatives under various conditions is scarce in the literature. However, studies on the benchtop stability of various unstable boronic acids versus their MIDA boronate counterparts provide valuable quantitative insights.
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates [5]
| Boronic Acid/MIDA Boronate | % Remaining After 15 Days (Boronic Acid) | % Remaining After 60 Days (MIDA Boronate) |
| 2-Furan | <5% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Thiophene | 37% | >95% |
| 2-Benzofuran | 50% | >95% |
| 2-Benzothiophene | 68% | >95% |
| 2-Indole | 14% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | <5% | >95% |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129 (21), 6716–6717. The study was conducted by storing the solid compounds on the benchtop exposed to air.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate (Slow-Release Strategy)
This protocol is designed for reactions where the corresponding free alkyl boronic acid is known to be unstable.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Alkyl MIDA Boronate (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3-7.5 equiv)
-
Degassed Solvent System (e.g., 5:1 dioxane/H₂O)
-
Reaction Vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl/heteroaryl halide, the alkyl MIDA boronate, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst and ligand. Add them to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can range from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an Alkyl Pinacol Boronate Ester
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Alkyl Pinacol Boronate Ester (1.5-2.3 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., FcPPh₂, 6 mol%)
-
Base (e.g., K₃PO₄, 3-6 equiv)
-
Degassed Solvent System (e.g., 2:1 dioxane/H₂O)
-
Reaction Vessel
-
Inert atmosphere
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine the aryl/heteroaryl halide, alkyl pinacol boronate ester, base, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction to 100 °C and stir vigorously for 18-24 hours.[5] Monitor the reaction's progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling using a Potassium Alkyltrifluoroborate
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Potassium Alkyltrifluoroborate (1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3 equiv)
-
Degassed Solvent System (e.g., 9:1 THF/H₂O)
-
Reaction Vessel
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, potassium alkyltrifluoroborate, base, and palladium catalyst.
-
Inert Atmosphere: Establish an inert atmosphere as previously described.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: Follow the standard work-up and purification procedures.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: The slow-release strategy minimizes side reactions.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Screening for Difficult Suzuki Coupling with Fluoropyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for catalyst screening in challenging Suzuki-Miyaura cross-coupling reactions involving fluoropyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of fluoropyridines, offering potential causes and solutions in a question-and-answer format.
Problem: Low to No Product Yield
Question: My Suzuki coupling reaction with a fluorinated pyridine (B92270) is resulting in a very low yield or no product at all. What are the first parameters I should investigate?
Answer: Low yields in Suzuki couplings of fluoropyridines are common and can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Here are the primary areas to investigate:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for electron-deficient fluoropyridines.[1] Catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are generally more effective.[2][3] Consider screening catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[2] The pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity; bulky ligands help mitigate this inhibition.[2][3]
-
Choice of Base: The base is crucial for activating the boronic acid.[2] Strong bases can sometimes promote side reactions like defluorination.[4] Moderate inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[2][5] Ensure the base is finely powdered and that stirring is vigorous if it is insoluble.[2]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of starting materials, products, or the catalyst.[2] If you suspect decomposition, try lowering the reaction temperature and increasing the reaction time.[2] Some modern catalyst systems can be effective even at room temperature.[2]
-
Solvent and Water Content: Solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[2][6] Water can help dissolve the inorganic base and facilitate the catalytic cycle.[1] However, excess water can lead to protodeboronation of the boronic acid.[1][2] Ensure all solvents are rigorously degassed to prevent oxygen from causing side reactions like homocoupling.[1]
Problem: Significant Byproduct Formation
Question: My reaction is proceeding, but I'm observing significant byproducts like homocoupled starting materials or defluorinated product. How can I minimize these?
Answer: Byproduct formation is a clear indicator that one or more side reactions are competing with your desired coupling.
-
Homocoupling: This byproduct arises from the coupling of two boronic acid molecules or two aryl halide molecules.[2] It is often caused by the presence of oxygen or slow transmetalation.[1][2]
-
Protodeboronation: This is the decomposition of the boronic acid starting material, replacing the boron group with a hydrogen atom.[5]
-
Solution: This can be caused by excess water or a base that is too strong.[2][5] Try using anhydrous conditions or screening milder bases.[5] Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also mitigate this issue.[1]
-
-
Defluorination: The loss of the fluorine atom from the pyridine ring is a common problem, especially with 2-fluoropyridines.[4]
-
Solution: This side reaction is often promoted by strong bases and high temperatures.[4] Switch to a milder base (e.g., from KOH to K₃PO₄ or Na₂CO₃) and lower the reaction temperature.[4] Employing ligands that promote rapid cross-coupling can help the desired reaction outcompete the defluorination pathway.[4]
-
Troubleshooting Decision Tree
This flowchart provides a logical workflow for diagnosing and solving common issues encountered during Suzuki coupling with fluoropyridines.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with fluoropyridines considered "difficult"?
A1: Several factors contribute to the challenge. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen makes the C-X (where X is a halogen) bond stronger and less reactive towards oxidative addition, the first step in the catalytic cycle.[3] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to and inhibit the palladium catalyst, slowing down the reaction.[2][3][7] 2-substituted pyridines are particularly challenging in this regard.[8]
Q2: Which palladium catalysts and ligands are generally recommended for fluoropyridine substrates?
A2: For electron-deficient and sterically hindered substrates like fluoropyridines, catalyst systems using bulky, electron-rich phosphine ligands are highly recommended.[2][7] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step, and prevent catalyst inhibition by the pyridine nitrogen.[3] Common choices include pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, and RuPhos.[2]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role by activating the boronic acid, making it ready for the transmetalation step.[2][9] For sensitive fluoropyridine substrates, strong inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] They are generally preferred over very strong bases like alkoxides, especially if the substrate has base-sensitive functional groups.[2] Milder bases like sodium carbonate (Na₂CO₃) can sometimes be beneficial in preventing side reactions like defluorination.[4]
Q4: Can I use fluoropyridyl chlorides instead of bromides?
A4: Yes, but they are generally more challenging substrates than the corresponding bromides or iodides.[1] The C-Cl bond is stronger and more difficult to activate for oxidative addition.[3] Successful coupling of chloro-pyridines often requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and higher reaction temperatures.[3][10]
Q5: What is the role of water in the reaction mixture?
A5: Water can have several positive effects in a Suzuki-Miyaura coupling. It can help dissolve the inorganic base, which is often crucial for the reaction to proceed efficiently.[1] It may also play a role in the catalytic cycle by helping to form the active boronate species.[1] However, too much water can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to an arene.[1] Therefore, the amount of water is a critical parameter that often needs to be optimized.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halopyridines
Due to the limited availability of direct comparative studies on a single fluoropyridine substrate, this table summarizes data from analogous reactions involving structurally similar chloro- and bromopyridines to provide a predictive framework for catalyst selection.[11]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Substrate | Product Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 3-Amino-2-chloropyridine | 95% | [7] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 1-bromo-4-fluorobenzene | 85% | [1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80 | 5-bromo-2-fluoropyridine | High Yield | [4] |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | Pyridine-2-sulfonyl fluoride | 5-89% | [12] |
| Pd(OAc)₂ | - | Na₂CO₃ | H₂O | 80 | 2,3,5-Trichloropyridine | High Yield | [7] |
| NiCl₂(PPh₃)₂ | - | K₃PO₄ | n-hexanol (LAG) | 100 | 2-chloropyridine | 88% | [13] |
LAG: Liquid-Assisted Grinding
Experimental Protocols
General Protocol for Catalyst Screening
This protocol provides a starting point for screening various catalysts, ligands, and bases for the Suzuki coupling of a fluoropyridine halide with an arylboronic acid.
Materials:
-
Fluoropyridine halide (e.g., 5-bromo-2-fluoropyridine) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial with a magnetic stir bar
General Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the fluoropyridine halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1][5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).[1]
-
Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[2][11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]
-
Work-up: Once complete, cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.[5]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the final product.[5][11]
Experimental Screening Workflow
This diagram illustrates a typical workflow for screening and optimizing catalyst systems for a challenging Suzuki coupling reaction.
Caption: A typical experimental workflow for catalyst screening and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Reactions in Palladium-Catalyzed Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common side reactions in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Guide 1: Homocoupling Side Reactions
Q: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl byproduct. What are the common causes and how can I minimize it?
A: Homocoupling in Suzuki-Miyaura reactions, where two molecules of the organoboron reagent couple, is a frequent issue that reduces the yield of the desired cross-coupled product and complicates purification. The primary causes are the presence of dissolved oxygen and Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn promotes the homocoupling of boronic acids.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture. This can be achieved by several methods, with freeze-pump-thaw cycles being the most effective.[2] Sparging with an inert gas like argon or nitrogen for an extended period is also a common practice.[3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, eliminates the need for in-situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient and lead to the formation of Pd(II) species that drive homocoupling.
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state. For instance, potassium formate (B1220265) has been shown to effectively suppress homocoupling in certain Suzuki reactions.[4]
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine (B1218219) ligands can sometimes favor the desired catalytic cycle.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Quantitative Data on Ligand and Base Effects on Homocoupling:
| Ligand/Base Combination | Aryl Halide | Boronic Acid | Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| Pd(OAc)₂ / PPh₃, K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | 75 | 15 | [1] |
| Pd(OAc)₂ / SPhos, K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | 95 | <2 | [6] |
| Pd₂(dba)₃ / P(o-Tol)₃, Cs₂CO₃ | Z-β-Bromostyrene | Phenylboronic acid | 88 | 5 | [7] |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for minimizing homocoupling by employing rigorous degassing and a bulky phosphine ligand.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure all solid reagents (aryl halide, boronic acid, base, catalyst, and ligand) are dry.
-
Degas the solvent (e.g., 1,4-dioxane/water mixture) by performing three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[6]
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the ratio of the desired product to the homocoupling byproduct.
-
Guide 2: Hydrodehalogenation Side Reactions
Q: My cross-coupling reaction is resulting in a significant amount of the dehalogenated starting material. What is causing this and how can I prevent it?
A: Hydrodehalogenation is a side reaction where the halide on the starting material is replaced by a hydrogen atom. This is more common with electron-rich aryl halides and highly active catalyst systems.[8] The source of the hydrogen can be the solvent, base, or other reagents in the reaction mixture.[8]
Troubleshooting Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[2]
-
Base Selection: Certain bases, particularly strong ones, can promote hydrodehalogenation.[9] Switching to a milder base, such as K₂CO₃ or Cs₂CO₃, can be beneficial.[2]
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can sometimes be a proton source for this side reaction.
-
Catalyst System: Using a less active catalyst system or lowering the catalyst loading might reduce the extent of hydrodehalogenation.[8]
-
Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation. For instance, in certain amination reactions, a bimetallic palladium-copper nanocatalyst has been shown to prevent Pd-hydride-mediated hydrodehalogenation.[10][11]
Quantitative Data on Base and Ligand Effects on Hydrodehalogenation:
| Catalyst/Ligand | Base | Substrate | Product Yield (%) | Dehalogenated Byproduct (%) | Reference |
| Pd(OAc)₂/PPh₃ | NaOtBu | 4-Chloroanisole | 60 | 30 | [9] |
| (IPr)Pd(allyl)Cl | NaOtBu | 4-Chloroanisole | 92 | <5 | [12] |
| Pd₂(dba)₃/XPhos | K₃PO₄ | 4-Bromo-N,N-dimethylaniline | 94 | 3 | [2] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination
This protocol provides a general procedure for minimizing hydrodehalogenation by using a bulky ligand and a suitable base.
-
Reagent and Glassware Preparation:
-
Dry all glassware and ensure all reagents are anhydrous.
-
Degas the solvent (e.g., toluene) thoroughly.
-
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., K₃PO₄, 1.5 equiv), the palladium precatalyst (e.g., (IPr)Pd(allyl)Cl, 2 mol%), and the bulky ligand (if not part of the precatalyst) to a Schlenk tube.[12]
-
-
Reaction Execution:
-
Add the degassed solvent.
-
Heat the reaction to the optimal temperature (e.g., 100 °C).
-
Monitor the reaction for the consumption of the aryl halide and the formation of the desired amine and the dehalogenated byproduct.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool to room temperature, and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Quantify the amount of dehalogenated byproduct using GC-MS or ¹H NMR with an internal standard.
-
Guide 3: β-Hydride Elimination
Q: My Heck reaction is giving low yields of the desired substituted alkene, and I suspect β-hydride elimination is the issue. How can I manage this?
A: β-hydride elimination is a common side reaction in palladium-catalyzed reactions involving alkyl-palladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium.[13] In the context of the Heck reaction, after the migratory insertion of the alkene into the Pd-R bond, a β-hydride elimination occurs to form the product and a palladium-hydride species. While this is a key step in the Heck reaction, competing or premature β-hydride elimination from the organopalladium intermediate before the desired coupling can be a problem, especially with certain substrates.[14][15]
Troubleshooting Strategies:
-
Substrate Choice: Whenever possible, use substrates that lack β-hydrogens on the sp³ carbon attached to the palladium.
-
Ligand Design: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination versus the desired reductive elimination. The use of certain ligands can create a coordination environment that disfavors the geometry required for β-hydride elimination.[16]
-
Additives: The addition of a base is crucial in the Heck reaction to neutralize the HX generated and regenerate the Pd(0) catalyst. The choice and concentration of the base can influence the rate of the desired product formation over side reactions.[14]
-
Temperature Control: Reaction temperature can significantly affect the relative rates of competing pathways. Careful optimization of the temperature is often necessary.
Experimental Protocol: General Heck Reaction with Minimized Side Reactions
-
Reagent and Glassware Preparation:
-
Ensure all reagents are pure and dry.
-
Degas the solvent (e.g., DMF or NMP).
-
-
Reaction Setup:
-
To a Schlenk tube, add the aryl halide (1.0 equiv), the alkene (1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv).[17]
-
Evacuate and backfill with an inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and how can I prevent its formation?
A: Palladium black is a finely divided, amorphous, and catalytically inactive form of palladium metal.[8] Its formation indicates catalyst decomposition and is often observed as a black precipitate in the reaction mixture. This can be caused by high reaction temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. To prevent its formation, consider using a lower reaction temperature, optimizing the catalyst loading, and ensuring the use of an appropriate stabilizing ligand.[18]
Q2: My cross-coupling reaction is not proceeding. What are the first things I should check?
A: If your reaction shows low or no conversion, start by troubleshooting the following:
-
Catalyst Activity: Ensure your palladium source is fresh and has been stored correctly, especially air-sensitive Pd(0) precatalysts.[18] If using a Pd(II) source, confirm that the in-situ reduction to Pd(0) is efficient under your reaction conditions.[1]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[18] Ensure your reaction setup is properly purged with an inert gas and that all solvents and reagents are thoroughly degassed.[19]
-
Reagent Purity: Impurities in your starting materials, solvent, or base can poison the catalyst.
-
Reaction Conditions: Double-check that the temperature, solvent, and base are appropriate for the specific cross-coupling reaction you are performing.
Q3: How does the choice of phosphine ligand affect side reactions?
A: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The steric and electronic properties of the ligand, often described by the cone angle and Tolman electronic parameter (TEP), can significantly influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) and, consequently, the prevalence of side reactions.[20][21]
-
Steric Bulk (Cone Angle): Bulky ligands can promote reductive elimination, which is often the product-forming step, thereby minimizing side reactions that compete with it.[5][22][23] However, excessively bulky ligands can sometimes hinder oxidative addition or lead to other side reactions like protodeboronation.[24][25]
-
Electronic Properties (TEP): Electron-rich ligands generally accelerate oxidative addition, which can be the rate-limiting step.[5] The electronic nature of the ligand also influences the stability of the various palladium intermediates in the catalytic cycle.
Q4: Can I screen for optimal reaction conditions to minimize side reactions?
A: Yes, performing a systematic screening of reaction parameters is a highly effective way to identify conditions that maximize the yield of your desired product while minimizing side reactions.[18] This can be done using a parallel reaction setup where you vary one parameter at a time (e.g., ligand, base, solvent, temperature, or catalyst loading) while keeping others constant.[19][26] High-throughput experimentation (HTE) platforms can greatly facilitate this process.
Visualizations
Caption: The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, illustrating the points at which common side reactions can occur.
Caption: A logical workflow for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions to manage side reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Elucidating the significance of beta-hydride elimination and the dynamic role of acid/base chemistry in a palladium-catalyzed aerobic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. researchgate.net [researchgate.net]
- 22. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 23. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Boronic Acids vs. Boronic Esters in Suzuki Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical choice in this reaction is the selection of the organoboron reagent: a boronic acid or a boronic ester. This guide provides an objective comparison of their performance, supported by experimental data, to inform the strategic selection of reagents for optimal reaction outcomes.
Executive Summary: The Reactivity-Stability Trade-Off
The primary distinction between boronic acids and boronic esters in Suzuki couplings lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under milder conditions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and the reproducibility of reactions.[1][2]
Conversely, boronic esters, particularly pinacol (B44631) esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid, potentially requiring more forcing conditions to achieve comparable results.[2]
Quantitative Performance Comparison
The following tables summarize representative quantitative data comparing the performance of boronic acids and their corresponding pinacol esters in Suzuki-Miyaura coupling reactions.
Table 1: Coupling of (2-Cyano-3-methoxyphenyl)boron Reagents with an Aryl Bromide [2]
| Parameter | (2-Cyano-3-methoxyphenyl)boronic Acid | (2-Cyano-3-methoxyphenyl)boronic Acid Pinacol Ester |
| Reaction Time | 12 hours | 18 hours |
| Temperature | 100 °C | 80 °C |
| Product Yield (%) | 91% | 85% |
| Catalyst/Ligand | Pd₂(dba)₃ / RuPhos | Pd(OAc)₂ / SPhos |
Analysis: In this comparison, the boronic acid provided a higher yield in a shorter reaction time, albeit at a higher temperature.[2] The use of a more sophisticated ligand (SPhos) with the boronic ester may have been necessary to achieve a high yield, highlighting that reaction optimization can differ between the two reagents.[2]
Table 2: Representative Coupling of an Alkenylboron Reagent with 4-Iodoanisole [1]
| Parameter | Alkenylboronic Acid | Alkenylboronic Acid Pinacol Ester |
| Reaction Time | 2 hours | 6 hours |
| Product Yield (%) | ~95% | ~90% |
Note: This data is representative and extrapolated from typical performance differences.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful and comparable synthetic outcomes.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., 2 M aqueous Na₂CO₃ solution).[4] The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene (B28343) or dioxane) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, monitoring progress by TLC or GC/MS.[4] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester
In a round-bottom flask equipped with a magnetic stir bar, the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.1-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv) are combined. A palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a phosphine (B1218219) ligand) are added, and the flask is sealed with a septum. The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., dioxane, THF, or toluene) is added, and the mixture is stirred at the appropriate temperature (often between 80-110 °C) overnight or until completion.[5] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Visualizing the Process
To better understand the relationships and mechanisms discussed, the following diagrams are provided.
Conclusion
The choice between a boronic acid and a boronic ester in Suzuki-Miyaura couplings is project-dependent. Boronic acids are often the reagents of choice for rapid, high-yielding couplings, particularly on a laboratory scale where their instability can be managed. For more complex, multi-step syntheses, drug discovery pipelines, and applications where stability, ease of handling, and long-term storage are paramount, the superior characteristics of boronic esters often make them the preferred option, despite potentially requiring longer reaction times or more optimized conditions.[1] Ultimately, a clear understanding of the trade-offs between reactivity and stability is essential for the rational design and successful execution of Suzuki-Miyaura cross-coupling reactions.
References
Stability Showdown: Potassium Trifluoroborate Salts Emerge as Robust Alternatives to Boronic Acids in Modern Chemistry
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical factor that can significantly impact the efficiency, reproducibility, and success of synthetic endeavors. In the realm of organoboron chemistry, a long-standing debate has centered on the comparative stability of boronic acids versus their corresponding potassium trifluoroborate salts. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of employing potassium trifluoroborate salts, particularly in demanding applications such as Suzuki-Miyaura cross-coupling reactions.
Potassium organotrifluoroborates (R-BF₃K) are emerging as a superior class of reagents when compared to the traditionally used boronic acids (R-B(OH)₂). The enhanced stability of these crystalline, free-flowing solids against air and moisture allows for extended storage without degradation, a significant advantage over many boronic acids which are susceptible to decomposition.[1][2] This inherent stability of trifluoroborate salts addresses several limitations associated with boronic acids, including their propensity for protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry and affect reactivity.[1][3]
The tetracoordinate nature of the boron atom in trifluoroborate salts masks the inherent reactivity of the carbon-boron bond, effectively serving as a protecting group for the boronic acid.[4] This "slow release" mechanism, where the active boronic acid is generated in situ under reaction conditions, can be beneficial in minimizing undesirable side reactions.[1][5]
Comparative Stability and Performance Data
The superior stability of potassium trifluoroborate salts often translates to improved performance in synthetic applications. The following table summarizes comparative data from Suzuki-Miyaura cross-coupling reactions, highlighting the yields obtained using both boronic acids and their corresponding trifluoroborate salts.
| Reactants | Organoboron Reagent | Yield (%) | Reference |
| 4-Bromoanisole + Phenylboron Source | Phenylboronic Acid | 85 | [1] |
| 4-Bromoanisole + Phenylboron Source | Potassium Phenyltrifluoroborate | 95 | [1] |
| 1-Bromo-4-fluorobenzene + Phenylboron Source | Phenylboronic Acid | 78 | [1] |
| 1-Bromo-4-fluorobenzene + Phenylboron Source | Potassium Phenyltrifluoroborate | 92 | [1] |
| 4-Methylthiophen-2-ylboronic acid source | 4-Methylthiophen-2-ylboronic acid | 69 | [6] |
| 4-Methylthiophen-2-ylboronic acid source | Potassium 4-Methylthiophen-2-yltrifluoroborate | 95 | [6] |
Experimental Protocols
To provide a practical context for the application of these reagents, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol is adapted from the work of G. A. Molander and is broadly applicable to a range of aryl and heteroaryl halides.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.5 equiv) or Boronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (5:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, the corresponding potassium organotrifluoroborate or boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The toluene/water solvent mixture is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Chemical Behavior and Reaction Pathways
To further illustrate the fundamental differences between boronic acids and potassium trifluoroborate salts, the following diagrams depict their respective equilibria and their entry into the Suzuki-Miyaura catalytic cycle.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Caption: In situ generation of boronic acid from a potassium trifluoroborate salt.
Caption: Suzuki-Miyaura catalytic cycle showing the entry points for boronic acids and potassium trifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands in palladium-catalyzed cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall success. This guide provides an objective comparison of commonly employed palladium ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The choice of ligand is paramount, especially when dealing with less reactive aryl chlorides. Below is a comparative analysis of different phosphine (B1218219) ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [1] |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 2 | >95 | [2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 1 | 98 | [3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 95 | [1] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 2 | 96 | [2] |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 2 | 97 | [2] |
Analysis: The data clearly indicates that bulky and electron-rich monodentate phosphine ligands, such as the Buchwald-type biarylphosphine ligands (SPhos, XPhos, RuPhos, BrettPhos) and P(t-Bu)₃, exhibit superior performance for the coupling of an unactivated aryl chloride compared to the more traditional PPh₃.[2][3] The steric bulk of these ligands facilitates the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl chloride.[2][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol details the conditions for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[5]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Reaction Setup:
-
In an inert atmosphere (e.g., in a glovebox or under argon), a flame-dried Schlenk flask is charged with the aryl chloride (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).[6]
-
The palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) are added.[5]
-
Anhydrous, degassed solvent is added.[6]
-
The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for the indicated time.[1][3]
-
Reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).
Workup and Purification:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product is purified by column chromatography on silica (B1680970) gel.[1]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.
Data Presentation: Ligand Performance in Buchwald-Hartwig Amination
| Ligand | Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | Morpholine | NaOt-Bu | Toluene | 80 | 3 | 98 | |
| XPhos | Pd₂(dba)₃ | Aniline | NaOt-Bu | Toluene | 100 | 12 | 95 | [1] |
| RuPhos | Pd(OAc)₂ | N-Methylaniline | K₃PO₄ | Dioxane | 100 | 2 | 99 | [2] |
| BrettPhos | Pd(OAc)₂ | Pyrrolidine | K₃PO₄ | Dioxane | 100 | 2 | 98 | [2] |
Analysis: The data showcases the exceptional efficiency of Buchwald biaryl phosphine ligands (XPhos, RuPhos, BrettPhos) and other bulky phosphines like P(t-Bu)₃ in the amination of aryl chlorides.[1][2] These ligands promote the key steps of the catalytic cycle, enabling the coupling of a wide range of amines with aryl halides under relatively mild conditions.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl halide.[1]
Materials:
-
Aryl halide (e.g., chlorobenzene)
-
Amine (e.g., morpholine, aniline)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Reaction Setup:
-
In a glovebox or under an inert atmosphere, a flask is charged with the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equiv).[1]
-
The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added.[1]
-
Anhydrous, deoxygenated solvent is added.
-
The reaction vessel is sealed and heated to the specified temperature (e.g., 80-100 °C) for the indicated time.[1]
-
Reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).
Workup and Purification:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched, for example, with a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography to obtain the desired amino-substituted product.[1]
Visualization: Buchwald-Hartwig Amination Workflow
References
A Researcher's Guide to Validating Product Structures from 2-Fluoropyridine-4-boronic Acid Reactions by NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the validation of product structures arising from common cross-coupling reactions of 2-Fluoropyridine-4-boronic acid. It offers detailed experimental protocols, comparative data analysis, and a look at alternative validation methods to assist researchers in achieving unambiguous structural confirmation.
Introduction
This compound is a pivotal building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures. The fluorine substituent offers a unique handle for modulating electronic properties and serves as a sensitive probe for NMR analysis. Validating the structure of products from its reactions, most notably Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, is a critical step in the research and development pipeline. NMR spectroscopy stands as the premier technique for this purpose, providing unparalleled insight into molecular connectivity and structure in solution. This guide compares the application of various NMR nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) to differentiate starting materials from products and discusses alternative analytical techniques.
Key Cross-Coupling Reactions and Their Validation
The primary application of this compound is in palladium- or copper-catalyzed cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. Below, we focus on the Suzuki-Miyaura coupling as a primary example for detailed NMR analysis.
The Suzuki-Miyaura Coupling: Synthesis of 2-Fluoro-4-arylpyridines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the boronic acid with an aryl halide. A representative reaction is the coupling of this compound with an aryl bromide to yield a 2-fluoro-4-arylpyridine.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bromobenzene (B47551) (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 5 mL).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
NMR Spectroscopic Validation: A Comparative Analysis
Successful synthesis is confirmed by comparing the NMR spectra of the starting material and the purified product. The key changes to look for are the disappearance of the boronic acid signals and the appearance of signals corresponding to the newly formed biaryl structure.
The following tables summarize the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts for the starting material and a representative Suzuki-Miyaura coupling product, 2-Fluoro-4-phenylpyridine.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3, H-5 | ~7.6-7.8 | m | - |
| H-6 | ~8.2-8.3 | d | ~5.0 | |
| B(OH)₂ | ~5.0-6.0 | br s | - | |
| 2-Fluoro-4-phenylpyridine | H-3 | ~7.2-7.3 | d | ~1.5 |
| H-5 | ~7.4-7.5 | dd | ~5.2, 2.0 | |
| Phenyl H | ~7.4-7.6 | m | - | |
| H-6 | ~8.2-8.3 | d | ~5.2 |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| This compound | C-2 | ~164 (d) | ¹JCF ≈ 240 |
| C-3 | ~115 (d) | ²JCF ≈ 40 | |
| C-4 | C-B, often not observed | - | |
| C-5 | ~125 (d) | ⁴JCF ≈ 4 | |
| C-6 | ~150 (d) | ³JCF ≈ 15 | |
| 2-Fluoro-4-phenylpyridine | C-2 | ~163 (d) | ¹JCF ≈ 240 |
| C-3 | ~108 (d) | ²JCF ≈ 40 | |
| C-4 | ~152 (d) | ³JCF ≈ 18 | |
| C-5 | ~121 (d) | ⁴JCF ≈ 5 | |
| C-6 | ~148 (d) | ³JCF ≈ 15 | |
| Phenyl C | ~127-138 | - |
Table 3: Comparative ¹⁹F and ¹¹B NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Observations |
| This compound | ¹⁹F | ~ -70 to -90 | Single resonance characteristic of a 2-fluoropyridine (B1216828) moiety. |
| ¹¹B | ~ +28 to +33 | Broad signal for the sp²-hybridized boronic acid. Disappears upon reaction completion. | |
| 2-Fluoro-4-phenylpyridine | ¹⁹F | ~ -70 to -90 | Similar chemical shift to starting material, but may have slight changes due to the new aryl group. |
| ¹¹B | N/A | Signal is absent, confirming consumption of the boronic acid. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values found in chemical databases and literature.[1][2][3][4]
Visualizing the Validation Workflow
A logical workflow is essential for efficient and accurate product validation. The following diagram illustrates the process from reaction completion to final structural confirmation.
Comparison with Other Validation Alternatives
While NMR is the gold standard for structural elucidation, other techniques provide complementary and often crucial information.
Table 4: Comparison of Key Analytical Validation Techniques
| Technique | Primary Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry, and purity (qNMR). | Unambiguous structure determination; inherently quantitative without calibration standards. | Lower sensitivity compared to MS; requires soluble sample in relatively high concentration. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS); structural clues from fragmentation. | Extremely high sensitivity (detects trace impurities); rapid analysis. | Does not provide definitive connectivity or stereochemistry; ionization can be challenging for some molecules. |
| HPLC/UPLC | Sample purity, number of components, reaction completion. | Excellent for assessing purity and monitoring reaction kinetics; quantitative with standards. | Does not provide structural information on its own; requires method development. |
| Infrared (IR) Spectroscopy | Presence or absence of key functional groups. | Fast, simple, and requires minimal sample. | Provides limited structural information; spectra can be complex and difficult to interpret for large molecules. |
The Power of Quantitative NMR (qNMR)
For drug development professionals, determining the precise yield and purity of a reaction without relying on response factors from chromatographic methods is highly advantageous. Quantitative NMR (qNMR) fulfills this need. By adding a known amount of an internal standard with a well-resolved signal, the concentration or purity of the product can be calculated directly from the integral ratios of the analyte and standard signals.[1][5][6]
The following diagram illustrates the logical relationship between different analytical data points in confirming a product's identity and purity.
Conclusion
The validation of reaction products from this compound is most effectively and comprehensively achieved through a multi-nuclear NMR approach. ¹H and ¹³C NMR confirm the formation of the new carbon framework, while ¹⁹F NMR verifies the retention of the crucial fluorine substituent, and ¹¹B NMR provides definitive proof of the starting material's consumption. When combined with complementary techniques like Mass Spectrometry for molecular weight confirmation and HPLC for purity assessment, researchers can have the highest degree of confidence in their results. This robust analytical workflow is indispensable for advancing projects in drug discovery and materials science.
References
- 1. This compound(401815-98-3) 1H NMR [m.chemicalbook.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. rsc.org [rsc.org]
- 5. db-thueringen.de [db-thueringen.de]
- 6. Chan-Lam Coupling [organic-chemistry.org]
A Researcher's Guide to Monitoring 2-Fluoropyridine-4-boronic Acid Consumption: An LC-MS-Focused Comparison
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, precise monitoring of reagent consumption is critical for reaction optimization, yield maximization, and impurity profiling. This guide provides a comprehensive comparison of analytical methodologies for monitoring the consumption of 2-Fluoropyridine-4-boronic acid, a key building block in medicinal chemistry. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful analytical tool, with a comparative evaluation against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, speed, and the nature of the chemical reaction being monitored. Below is a summary of the key performance characteristics of LC-MS, HPLC-UV, and NMR for the analysis of this compound.
| Feature | LC-MS | HPLC-UV | 11B NMR |
| Sensitivity | Very High (pg/mL to ng/mL)[1] | Moderate (µg/mL) | Low (mg/mL)[2] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (relies on chromatographic separation) | High (specific to the boron nucleus) |
| Speed | High-throughput possible (run times as short as 1 minute)[3] | Moderate | Slow (requires longer acquisition times) |
| Quantitative Accuracy | High | High | Good, but can be challenging[4][5] |
| Matrix Effect | Can be susceptible to ion suppression or enhancement | Less susceptible than LC-MS | Generally not affected |
| Instrumentation Cost | High | Moderate | High |
| Ease of Use | Requires specialized expertise | Relatively routine | Requires specialized expertise |
| Derivatization | Generally not required[3][6] | Not required | Not required |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and can be adapted for this compound.
LC-MS Method for this compound Analysis
This proposed method is based on a general high-throughput UPLC-MS method for a broad range of boronic acids and would require validation for this compound.[3]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.[3]
-
Mobile Phase B: Acetonitrile (B52724).[3]
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-1.0 min: Ramp to 5% A
-
1.0-1.5 min: Hold at 5% A
-
1.5-1.6 min: Return to 95% A
-
1.6-2.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS Detection: ESI in negative ion mode.
-
Monitored Ion: For this compound (C5H5BFNO2, MW: 140.91), monitor the [M-H]- ion at m/z 139.9.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) and filter through a 0.22 µm syringe filter before injection.
HPLC-UV Method for this compound Analysis
This method is adapted from a general procedure for the separation of aromatic boronic acids.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 5% to 95% acetonitrile over 15-20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Similar to the LC-MS method, dilute the reaction mixture and filter before injection.
11B NMR for Monitoring this compound Consumption
This technique can provide quantitative information on the consumption of the boronic acid.[4][5]
-
Instrumentation: NMR spectrometer with a boron-11 (B1246496) probe.
-
Solvent: A deuterated solvent in which the reaction is performed (e.g., DMSO-d6, CDCl3) or a suitable solvent for sample extraction.
-
Procedure:
-
Acquire a 11B NMR spectrum of the initial reaction mixture containing a known concentration of this compound and an internal standard.
-
Acquire subsequent 11B NMR spectra at various time points during the reaction.
-
Integrate the signal corresponding to this compound and the internal standard.
-
The consumption of the boronic acid can be quantified by the decrease in its integral value relative to the internal standard.
-
-
Note: The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[2][7]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
The choice of analytical technique for monitoring the consumption of this compound is a critical decision that impacts the efficiency and success of synthetic projects. LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and speed, making it ideal for in-depth reaction monitoring and trace-level analysis.[1][3] While HPLC-UV offers a more cost-effective and routine-friendly alternative, it may lack the sensitivity required for detecting low levels of the analyte. 11B NMR provides a unique and highly specific method for directly observing the boron-containing species, though its lower sensitivity and longer analysis times may limit its application for high-throughput screening. Ultimately, the optimal method will depend on the specific requirements of the research, including the desired level of sensitivity, the complexity of the reaction matrix, and available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to implement a robust analytical strategy for their work with this compound.
References
- 1. sciex.com [sciex.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. Boron NMR [chem.ch.huji.ac.il]
A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2-Fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science. The targeted synthesis of substituted pyridines is therefore a critical endeavor. While 2-fluoropyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for accessing 4-arylpyridines, a diverse toolkit of alternative synthetic strategies offers researchers greater flexibility in substrate scope, functional group tolerance, and overall efficiency. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the most suitable method for your synthetic goals.
Executive Summary
This guide evaluates four principal alternatives to the use of this compound for the synthesis of substituted pyridines:
-
Other Pyridyl Boronic Acids and Esters in Suzuki-Miyaura Coupling: A direct alternative utilizing a different halogen-substituted pyridylboronic acid.
-
Pyridylzinc Reagents in Negishi Coupling: An effective option, particularly when the corresponding boronic acid is unstable.
-
Cobalt-Catalyzed [2+2+2] Cycloaddition: A powerful de novo ring synthesis strategy offering access to highly substituted pyridines from simple precursors.
-
Direct C-H Arylation of Pyridines: A modern and atom-economical approach that avoids the pre-functionalization of the pyridine ring.
Each method is evaluated based on reaction yield, substrate scope, and experimental conditions, with a baseline comparison to a representative Suzuki-Miyaura coupling reaction.
Method Comparison
The following tables provide a quantitative comparison of the different synthetic strategies.
Table 1: Baseline Suzuki-Miyaura Coupling of a Pyridine-2-sulfonyl Fluoride (B91410) (PyFluor)
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%)[1][2][3][4][5] |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 80[1][2][3][4][5] |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 89[1][2][3][4][5] |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 75[1][2][3][4][5] |
| 4 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 65[1][2][3][4][5] |
| 5 | 3-Furylboronic acid pinacol (B44631) ester | 2-(Furan-3-yl)pyridine | 55[1][2][3][4][5] |
Table 2: Negishi Coupling of 2-Pyridylzinc Pivalates with Aryl Halides
| Entry | Aryl Halide | Product | Yield (%)[6] |
| 1 | 4-Bromoacetophenone | 2-(4-Acetylphenyl)pyridine | 95[6] |
| 2 | Methyl 4-chlorobenzoate | Methyl 4-(pyridin-2-yl)benzoate | 91[6] |
| 3 | 4-Bromobenzonitrile | 4-(Pyridin-2-yl)benzonitrile | 88[6] |
| 4 | 2-Chloro-5-nitropyridine | 5-Nitro-2,2'-bipyridine | 75[6] |
| 5 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-(4-(Trifluoromethoxy)phenyl)pyridine | 93[6] |
Table 3: Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes with Nitriles
| Entry | Diyne | Nitrile | Product | Yield (%)[7][8] |
| 1 | 1,1,1-Trifluoro-5-phenylpenta-2,4-diyne | Acetonitrile | 2-Methyl-4-phenyl-6-(trifluoromethyl)pyridine | 95[7][8] |
| 2 | 1,1,1-Trifluoro-5-phenylpenta-2,4-diyne | Benzonitrile | 2,4-Diphenyl-6-(trifluoromethyl)pyridine | 98[7][8] |
| 3 | 1,1,1-Trifluoro-5-phenylpenta-2,4-diyne | 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)-4-phenyl-6-(trifluoromethyl)pyridine | 96[7][8] |
| 4 | 1,1,1-Trifluoro-5-(thiophen-2-yl)penta-2,4-diyne | Acetonitrile | 2-Methyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyridine | 91[7][8] |
| 5 | 1,1,1-Trifluoro-5-phenylpenta-2,4-diyne | Malononitrile | 2-(Pyridin-2-yl)-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | 85[7][8] |
Table 4: Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Derivatives
| Entry | Substrate | Product | Yield (%)[9][10] |
| 1 | N-(2-bromophenyl)-N-octylquinoline-2-carboxamide | 5-Octyl-5,6-dihydrodibenzo[b,j][7][11]naphthyridin-7(8H)-one | 94[9][10] |
| 2 | N-(2-bromophenyl)-6-methyl-N-octylpicolinamide | 5-Octyl-1-methyl-5,6-dihydrobenzo[b]pyrido[2,3-j][7][11]naphthyridin-7(8H)-one | 77[9][10] |
| 3 | N-(2-bromophenyl)-N-octylpicolinamide | 5-Octyl-5,6-dihydrobenzo[b]pyrido[2,3-j][7][11]naphthyridin-7(8H)-one | 70[9][10] |
| 4 | N,N'-bis(2-bromophenyl)-N,N'-dioctylpyridine-2,6-dicarboxamide | 5,11-Dioctyl-5,6,11,12-tetrahydrodibenzo[b,j]anthyridine-7,13(8H,14H)-dione | 87[9][10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with an Arylboronic Acid [1][2][3][4][5]
-
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)
-
Arylboronic acid (0.45 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Na₃PO₄ (0.9 mmol)
-
Dioxane (1.0 mL)
-
1,3,5-Trimethoxybenzene (internal standard)
-
-
Procedure:
-
To a 1-dram vial, add PyFluor, the arylboronic acid, Pd(dppf)Cl₂, Na₃PO₄, and the internal standard.
-
Add dioxane to the vial.
-
Cap the vial and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by ¹H NMR.
-
Upon completion, cool the reaction to room temperature.
-
The yield is calculated by ¹H NMR using the internal standard. For isolation, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Protocol 2: Negishi Coupling of a 2-Pyridylzinc Pivalate (B1233124) with an Aryl Halide [6]
-
Materials:
-
2-Pyridylzinc pivalate reagent (1.3 mmol)
-
Aryl halide (1.0 mmol)
-
Pd-PEPPSI-IPr (2 mol %)
-
THF (4 mL)
-
-
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the 2-pyridylzinc pivalate reagent and the palladium catalyst.
-
Add THF, followed by the aryl halide.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) for 16 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile [7][8]
-
Materials:
-
CoCl₂(phen) (5 mol %)
-
Zinc bromide (10 mol %)
-
Zinc dust (100 mol %)
-
Diyne (1.0 equiv)
-
Nitrile (1.2 equiv)
-
Dichloroethane (DCE)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add CoCl₂(phen), zinc bromide, and zinc dust.
-
Add dichloroethane, followed by the diyne and the nitrile.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by ¹⁹F NMR if applicable, or by TLC/GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [9][10]
-
Materials:
-
Amide substrate (e.g., N-(2-bromophenyl)-N-octylquinoline-2-carboxamide) (0.100 mmol)
-
Potassium carbonate (0.304 mmol)
-
Tetrabutylammonium (B224687) bromide (0.098 mmol)
-
Pd(OAc)₂ (10 mol %)
-
Triphenylphosphine (10 mol %)
-
N,N-Dimethylacetamide (DMA) (3.1 mL)
-
-
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, potassium carbonate, and tetrabutylammonium bromide.
-
Add Pd(OAc)₂, triphenylphosphine, and DMA.
-
Seal the test tube and stir the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (B109758) (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed pyridine synthesis methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
A Comparative Guide to Fluorinated Pyridine Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine (B92270) scaffolds has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparison of fluorinated pyridine derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to aid in the rational design of more effective and safer therapeutic agents. Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and basicity (pKa), which in turn can enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3]
I. Comparative Physicochemical and Biological Properties
The introduction of fluorine to a pyridine ring can significantly alter its properties. Below is a comparison of key parameters for representative pyridine derivatives.
Physicochemical Properties
The following table compares the predicted and experimental physicochemical properties of 4-aminopyridine (B3432731) and its fluorinated analog, 2-amino-4-fluoropyridine.
| Property | 4-Aminopyridine | 2-Amino-4-fluoropyridine | Key Differences & Implications |
| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass due to the fluorine atom. |
| pKa | 9.11 | 6.42 (Predicted) | Fluorine's strong electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen, which can impact receptor interactions and solubility.[4] |
| LogP | 0.34 | 1.12 (Predicted) | Increased lipophilicity, which can affect membrane permeability and protein binding.[4] |
| Water Solubility | Soluble | Slightly soluble (Predicted) | Altered polarity and hydrogen bonding capability due to fluorination.[4] |
Metabolic Stability
Fluorination is a widely used strategy to block metabolically labile sites and enhance a drug's half-life. The following illustrative data from a typical human liver microsomal (HLM) stability assay compares pyridine with its monofluorinated isomers.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Implication |
| Pyridine | < 10 | High | The unsubstituted ring is susceptible to rapid CYP-mediated oxidation.[1] |
| 2-Fluoropyridine | > 60 | Low | Fluorine at the 2-position effectively "shields" the molecule from metabolic attack, significantly increasing its stability.[1] |
| 3-Fluoropyridine | > 60 | Low | Similar to 2-fluorination, substitution at the 3-position also enhances metabolic stability by blocking oxidation.[1] |
Note: The data in this table is illustrative and represents the expected trend based on established medicinal chemistry principles. Actual values will vary depending on specific experimental conditions.
In Vitro Biological Activity: Kinase Inhibition
| Compound Scaffold | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Target Kinase | Implication |
| Pyrazolo[3,4-d]pyrimidine | >10 µM (unsubstituted phenyl) | 0.8 µM (4-fluorophenyl) | CDK2 | The addition of a fluorine atom to the phenyl substituent significantly increases the inhibitory potency against CDK2.[5] |
| 5-Phenylpyrazine | Varies | Generally Lower | Various Kinases | Analysis of various studies on pyrazine-based kinase inhibitors indicates a general trend where fluorine substitution enhances biological activity.[6] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of comparative data.
In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)
This assay determines a compound's inhibitory activity against the p38α kinase.[2]
Materials:
-
Recombinant human p38α kinase
-
p38α substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (fluorinated and non-fluorinated pyridine inhibitors)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, p38α kinase, and the substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Human Liver Microsomal Stability Assay
This assay assesses the in vitro metabolic stability of a compound.[1]
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[1]
-
Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by using a fluorescent marker like Lucifer yellow.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for designing further experiments.
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Caption: KRAS G12C Signaling and Sotorasib Inhibition.
Caption: Experimental Workflow for Pyridine Derivatives.
References
The Critical Role of the Base in Fluoropyridine Couplings: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of fluorinated pyridines represents a crucial step in the creation of novel therapeutics. The electronic properties imparted by the fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. Palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic process, and the choice of base is a critical parameter that can dictate the success or failure of the reaction. This guide provides an objective comparison of the efficacy of different bases in fluoropyridine couplings, supported by experimental data and detailed protocols.
The pyridine (B92270) nitrogen's ability to coordinate with the palladium catalyst presents a unique challenge in these reactions, potentially inhibiting its activity. Furthermore, the electron-deficient nature of the fluoropyridine ring can influence the rates of key steps in the catalytic cycle. Careful selection of the base is therefore paramount to overcome these hurdles and achieve high yields and selectivity.
Comparative Efficacy of Common Bases in Suzuki-Miyaura and Buchwald-Hartwig Couplings
The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, to the fluoropyridine core. The choice of base in these transformations is not trivial and can significantly impact the reaction outcome. Below is a summary of the performance of various bases in these key reactions.
Suzuki-Miyaura Coupling
The primary role of the base in the Suzuki-Miyaura coupling is to activate the organoboron reagent, facilitating the crucial transmetalation step. However, an inappropriate base can lead to undesired side reactions such as protodeborylation of the boronic acid or decomposition of the starting material or product.[1]
| Base | Class | Typical Concentration (equiv.) | Advantages | Disadvantages |
| K₂CO₃ | Inorganic Carbonate | 2.0 | Readily available, cost-effective, effective for a range of substrates.[2][3] | Can be less effective for challenging couplings requiring stronger activation. |
| Na₂CO₃ | Inorganic Carbonate | 2.0 | Often shows high efficacy, good balance of reactivity and cost.[3][4] | May not be strong enough for less reactive boronic acids. |
| Cs₂CO₃ | Inorganic Carbonate | 2.0 | Highly effective, often provides higher yields for difficult couplings due to its higher solubility and basicity.[1][2] | More expensive than other carbonates. Can be too strong, leading to side reactions.[1] |
| K₃PO₄ | Inorganic Phosphate (B84403) | 2.0 - 3.0 | A weaker base that can be advantageous when dealing with base-sensitive functional groups.[1] | May require higher temperatures or more active catalyst systems to achieve good conversion.[1] |
| KF | Inorganic Fluoride | 2.0 | Can be a mild and effective base, particularly in preventing protodeborylation.[1] | Often requires the presence of a co-base or specific solvent systems to be effective. |
| NaOH/KOH | Inorganic Hydroxide | 2.0 | Strong bases that can be effective in certain cases. | Often too harsh, leading to significant side product formation and low yields.[4] |
| TEA (Et₃N) | Organic Amine | 2.0 - 3.0 | Soluble in organic solvents. | Generally less effective than inorganic bases in Suzuki-Miyaura couplings.[4] |
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, the base is responsible for deprotonating the amine nucleophile, allowing for its coordination to the palladium center. The choice between an inorganic or a soluble organic base can have significant implications for reaction performance and substrate compatibility.
| Base | Class | Typical Concentration (equiv.) | Advantages | Disadvantages |
| NaOtBu | Metal Alkoxide | 1.2 - 2.0 | Very strong base, highly effective for a wide range of amines and aryl halides. | Highly moisture-sensitive, can be incompatible with base-sensitive functional groups. |
| K₂CO₃/Cs₂CO₃ | Inorganic Carbonate | 2.0 | Milder than alkoxides, compatible with a broader range of functional groups.[5] | Often require higher temperatures and can lead to slower reaction rates. Their insolubility can also lead to reproducibility issues.[6] |
| K₃PO₄ | Inorganic Phosphate | 2.0 - 3.0 | A good alternative to carbonates for base-sensitive substrates. | May require optimization of catalyst and ligand to achieve high yields. |
| DBU | Organic Amine | 2.0 - 4.0 | Soluble in organic solvents, suitable for microwave reactions and for substrates that are sensitive to strong, insoluble bases.[6][7] | Often less effective than strong inorganic bases and may require higher catalyst loadings or temperatures.[7] |
| MTBD | Organic Amine | 2.0 - 4.0 | A strong, soluble organic base.[6] | Can be more expensive than other organic bases. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in fluoropyridine couplings. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Fluoropyridine
This protocol is a general starting point for the Suzuki-Miyaura coupling of a halogenated fluoropyridine with an arylboronic acid.[1][2]
Materials:
-
Halogenated fluoropyridine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated fluoropyridine, arylboronic acid, and the selected base.
-
In a separate vial, prepare the catalyst precursor by mixing the palladium source and the ligand.
-
Add the catalyst precursor to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Fluoropyridine
This protocol provides a general framework for the Buchwald-Hartwig amination of a halogenated fluoropyridine.
Materials:
-
Halogenated fluoropyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., a G3-precatalyst, 1-3 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the halogenated fluoropyridine, the palladium precatalyst, and the base to an oven-dried vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting a base, the following diagrams illustrate the general workflow and the logical considerations.
Figure 1: Generalized experimental workflow for palladium-catalyzed fluoropyridine couplings.
Figure 2: Logical considerations for selecting a base in fluoropyridine couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
Revolutionizing Pyridine Synthesis: A Head-to-Head Battle of Catalysts Against the Veteran Pd(PPh3)4
For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been the go-to catalyst for the synthesis of functionalized pyridines, a critical component in a multitude of pharmaceuticals and functional materials. However, the landscape of catalysis is ever-evolving, with new contenders emerging that promise higher efficiency, broader substrate scope, and milder reaction conditions. This guide offers a direct comparison between the stalwart Pd(PPh3)4 and a new generation of palladium catalysts, providing researchers, scientists, and drug development professionals with the data-driven insights needed to optimize their synthetic routes.
The functionalization of the pyridine (B92270) ring is a cornerstone of modern chemistry, yet it presents unique challenges. The nitrogen atom within the pyridine ring can coordinate to the palladium center of the catalyst, potentially leading to inhibition and reduced yields. The choice of catalyst system is therefore paramount to overcoming these hurdles and achieving efficient cross-coupling. This report benchmarks the performance of modern catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands from the Buchwald school of thought, against the traditional Pd(PPh3)4 in the context of Suzuki-Miyaura, Stille, and Sonogashira coupling reactions.
At a Glance: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds. The data below, compiled from various studies, highlights the catalytic efficiency in the coupling of different halopyridines with arylboronic acids.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 16 | 88 | 3 |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | High | 1.5 (Pd), 3.6 (Ligand) |
| 2-Bromopyridine | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | - | 95 | 3 |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | - | 83 | 5 |
| 3-Chloro-2-ethylpyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | 2 (Pd), 4 (Ligand) |
Performance in Stille and Sonogashira Couplings
While the Suzuki-Miyaura reaction is highly versatile, Stille and Sonogashira couplings offer unique advantages for specific transformations, such as the introduction of vinyl, alkynyl, and other functionalities. The choice of catalyst remains a critical parameter for success.
| Coupling Method | Pyridine Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stille | 2,6-Dichloropyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 110 | 16 | 92 |
| Stille | 3-Chloropyridine | Tributylphenyltin | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 110 | 12 | 97 |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3-6 | 75-95 |
| Sonogashira | 3-Bromopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 40-60 | - | High |
Experimental Workflows and Catalytic Cycles
To aid in the practical application of these findings, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a logical workflow for catalyst selection and optimization.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for the Suzuki-Miyaura coupling of a chloropyridine and a bromopyridine, showcasing the practical differences in reaction setup.
Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine using a Buchwald Precatalyst System
Materials:
-
3-Amino-2-chloropyridine (1.0 mmol)
-
2-Methoxyphenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos to the tube.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine using Pd(PPh3)4
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Degassed 1,4-dioxane/water mixture (e.g., 4:1)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
Procedure:
-
In a Schlenk flask or a round-bottom flask equipped with a reflux condenser, combine the bromopyridine derivative, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The data presented clearly indicates that while Pd(PPh3)4 remains a viable catalyst for many pyridine coupling reactions, particularly with more reactive bromopyridines, modern catalyst systems, such as those based on Buchwald ligands like SPhos, offer significant advantages.[1] These newer catalysts often achieve higher yields with more challenging substrates like chloropyridines, frequently under milder conditions or with lower catalyst loadings.[2] The choice of catalyst is a multifaceted decision that depends on the specific substrates, desired reaction scale, and cost considerations.[1] This guide provides a foundational dataset and practical protocols to empower researchers to make informed decisions and accelerate their research and development endeavors in the vital field of pyridine functionalization.
References
Safety Operating Guide
Proper Disposal of 2-Fluoropyridine-4-boronic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Fluoropyridine-4-boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical in a professional laboratory setting.
Immediate Safety and Hazard Information
This compound is a solid substance that is classified as a combustible solid.[1] While specific toxicity data is largely unavailable, it is categorized as an irritant, causing skin, eye, and potential respiratory irritation.[2][3] In case of fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and oxides of boron.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
| Parameter | Data | Source |
| Physical State | Solid, powder to crystal | [1][5] |
| Molecular Formula | C5H5BFNO2 | [6] |
| Molecular Weight | 140.91 g/mol | [6] |
| Hazard Class | Combustible Solid | [1] |
| Acute Toxicity | No data available | [7][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, heat | [2][4] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, boron oxides | [2][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended without a validated procedure for this specific compound due to the potential for hazardous reactions and the release of toxic fumes.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify waste this compound as a hazardous chemical waste.
-
Packaging:
-
Carefully transfer the solid waste into a suitable, clearly labeled container designated for hazardous chemical waste.
-
The container must be made of a compatible material with a tightly fitting cap and should be kept closed except when adding waste.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste by a licensed contractor. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Part 2: Management of Spills
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent (such as methanol (B129727) or ethanol), collecting the cleaning materials as hazardous waste. Subsequently, wash the area with soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to the procedures outlined in Part 1.
Part 3: Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.[10] Transfer the rinsate to your designated hazardous waste container for flammable liquids.
-
-
Final Disposal of the Container:
-
After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.
-
The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for your facility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. canbipharm.com [canbipharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. bsu.edu [bsu.edu]
- 10. laballey.com [laballey.com]
Essential Safety and Operational Guide for Handling 2-Fluoropyridine-4-boronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized reagents like 2-Fluoropyridine-4-boronic acid is paramount. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.
Chemical Profile and Hazards:
This compound is a solid organic compound.[1] While comprehensive toxicological data is not available for this specific compound, information from safety data sheets (SDS) for it and similar boronic acid derivatives indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Hands | Chemical-Impermeable Gloves | Inspect gloves prior to use. Use proper glove removal technique.[6][7] |
| Body | Protective Clothing / Laboratory Coat | Should be fire/flame resistant and impervious.[5][6] |
| Respiratory | Dust Respirator or Full-Face Respirator | Use if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[2][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[4][8]
Storage Plan:
| Condition | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[6] Some sources recommend storage in a freezer under -20°C.[9] | To maintain chemical stability. |
| Container | Keep container tightly closed.[6][8] | To prevent moisture absorption and contamination. |
| Incompatibilities | Store away from strong oxidizing agents and acids.[2][7] | To prevent hazardous chemical reactions. |
Emergency and Disposal Protocols
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6] |
Spill and Disposal Plan:
In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, collect the spilled material using a method that avoids dust generation, such as wet-brushing or a HEPA-filtered vacuum.[7] Place the collected material in a suitable, closed container for disposal.[2][6]
Waste disposal must be conducted in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at a licensed chemical destruction facility.[6] Do not allow the chemical to enter drains or sewer systems.[6]
Workflow and Safety Relationship Diagram
The following diagram illustrates the logical relationship between laboratory operations and the corresponding safety measures when handling this compound.
Caption: Logical flow of operations and safety protocols.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.pt [fishersci.pt]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 937595-71-6 CAS MSDS (2-CHLORO-3-FLUOROPYRIDINE-4-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
